6-Chloro-2-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLYNLSYCPWZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193612 | |
| Record name | 6-Chloro-2-naphthol | |
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Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40604-49-7 | |
| Record name | 6-Chloro-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40604-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Chloro-2-naphthol | |
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| Record name | 40604-49-7 | |
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| Record name | 6-Chloro-2-naphthol | |
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| Record name | 6-chloro-2-naphthol | |
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| Record name | 6-Chloro-2-naphthol | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Chloro-2-naphthol (CAS: 40604-49-7): A Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Chloro-2-naphthol, with the CAS number 40604-49-7, is a halogenated aromatic organic compound belonging to the naphthol family. Structurally, it is a naphthalene molecule substituted with a hydroxyl group at the 2-position and a chlorine atom at the 6-position. This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and dye industries. Its chemical reactivity, governed by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom on the naphthalene ring, makes it a versatile intermediate for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While detailed biological activity data and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide summarizes its established chemical profile and its role as a key synthetic precursor.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 40604-49-7 | [1][2] |
| Molecular Formula | C₁₀H₇ClO | [1][2] |
| Molecular Weight | 178.62 g/mol | [2] |
| Appearance | Pale brown solid | [2] |
| Melting Point | 116.5 °C | [2] |
| Boiling Point | 254.41 °C (estimate) | [2] |
| Solubility | Poorly soluble in water. | [1] |
| pKa | 9.31 ± 0.40 (Predicted) | [1] |
Safety Information:
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Users should consult the full Safety Data Sheet (SDS) for comprehensive safety information and handling procedures.
Synthesis and Chemical Reactions
A generalized workflow for the synthesis of a halogenated naphthol derivative is depicted below.
This compound is primarily utilized as a precursor in the synthesis of more complex molecules. The hydroxyl and chloro substituents on the naphthalene ring provide reactive sites for various chemical modifications. For instance, it can be used in the synthesis of derivatives with potential biological activities, such as those investigated for anti-inflammatory or anticancer properties.[3][4] The general approach involves using this compound as a scaffold to build larger molecules with desired functionalities.
Applications in Drug Discovery and Development
Naphthol and its derivatives have attracted significant interest in medicinal chemistry due to their wide range of biological activities. While specific quantitative data for this compound is scarce, the broader class of naphthol-containing compounds has been investigated for various therapeutic applications.
As a Synthetic Intermediate:
The primary role of this compound in drug discovery is as a key intermediate.[5][6] Its structure can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and electronic character, which can in turn influence their pharmacokinetic and pharmacodynamic profiles. For example, it can be a starting material for the synthesis of novel compounds that are then screened for biological activity against various targets.
The logical flow of utilizing a building block like this compound in a drug discovery program can be visualized as follows:
Potential Biological Activities of Naphthol Derivatives:
Studies on various substituted naphthols have revealed a range of biological activities, including:
-
Anticancer Properties: Certain aminobenzylnaphthols derived from 2-naphthol have shown cytotoxic activity against cancer cell lines.[3]
-
Anti-inflammatory Effects: Naphthalene derivatives have been investigated for their ability to inhibit inflammatory responses in neutrophils.[7]
-
Antimicrobial and Antiviral Activities: The naphthalene scaffold is present in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[4]
It is important to note that these activities are reported for derivatives of naphthols and not for this compound itself. Further research would be required to determine if this compound or its direct derivatives possess any significant biological activity.
Experimental Protocols
Conclusion
This compound is a valuable chemical intermediate with established physicochemical properties. Its primary utility for researchers in drug discovery and development lies in its role as a starting material for the synthesis of more complex molecules with the potential for diverse biological activities. While direct and detailed data on its own biological effects and mechanisms of action are limited, the broader importance of the naphthol scaffold in medicinal chemistry suggests that this compound will continue to be a relevant compound for synthetic and pharmaceutical research. Future studies are needed to fully elucidate the biological profile of this compound and its derivatives.
References
Physical and chemical properties of 6-Chloro-2-naphthol
An In-depth Technical Guide to 6-Chloro-2-naphthol
Introduction
This compound, with the CAS number 40604-49-7, is a halogenated derivative of 2-naphthol. It serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.[1][2] Its chemical structure consists of a naphthalene core with a hydroxyl group at the 2-position and a chlorine atom at the 6-position. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in reactions, and analytical characterization.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇ClO | [1][3][4] |
| Molecular Weight | 178.61 - 178.62 g/mol | [1][3][4][5] |
| Appearance | Pale brown solid | [1][5] |
| Melting Point | 116.5 °C | [1][5] |
| Boiling Point | 254.41 °C (rough estimate) | [1][5] |
| Density | 1.333 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1][5] |
| Solubility | Almost insoluble in water (0.093 g/L at 25 °C) | [3] |
| Storage Temperature | Room temperature, stored under nitrogen | [1][5] |
Computed and Chemical Properties
| Property | Value | Source(s) |
| pKa | 9.31 ± 0.40 (Predicted) | [1][5] |
| XLogP3-AA | 3.8 | [4] |
| Topological Polar Surface Area | 20.2 Ų | [3][4] |
| Heavy Atom Count | 12 | [3] |
| Refractive Index | 1.4575 (estimate) | [1][5] |
| Monoisotopic Mass | 178.0185425 Da | [3][4] |
Spectral Data
Spectral data is crucial for the structural elucidation and purity assessment of this compound. While the full spectra are not provided here, the availability of various spectral analyses has been documented.
-
¹H NMR: Proton Nuclear Magnetic Resonance data is available for this compound and its derivatives, which helps in determining the proton environment in the molecule.[6][7]
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information about the carbon skeleton of the molecule.[8][9]
-
IR Spectra: Infrared spectroscopy can be used to identify the functional groups present, such as the O-H and C-Cl bonds.[4]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[7]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are outlined below.
Synthesis of this compound
A common synthetic route to produce halo-substituted naphthols involves the halogenation of a naphthol precursor followed by reduction. While a direct protocol for this compound is not detailed, a representative procedure can be adapted from the synthesis of 6-bromo-2-naphthol.[10][11]
Step 1: Dibromination of 2-Naphthol
-
In a reaction vessel, dissolve 2-naphthol in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution while maintaining a controlled temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time to yield 1,6-dibromo-2-naphthol.[11]
Step 2: Reduction to 6-Bromo-2-naphthol
-
To the solution containing 1,6-dibromo-2-naphthol, add water and heat the mixture.
-
Introduce a reducing agent, such as tin powder or iron powder, in portions.[10][11]
-
Continue heating until the reduction is complete.
-
Filter the hot solution to remove any unreacted metal.
-
Cool the filtrate and precipitate the product by adding it to cold water.
-
Collect the crude 6-bromo-2-naphthol by filtration.
A similar chlorination and reduction sequence would be expected to yield this compound.
Purification Protocol
-
The crude product can be washed with water to remove inorganic impurities.[10]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of higher purity.[8]
-
The purified product should be dried under vacuum at a moderate temperature.
Analytical Workflow
The purity and identity of this compound can be confirmed using modern analytical techniques.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a suitable column (e.g., C18) to separate the compound from any impurities.[7]
-
Detection and Analysis: Use a UV detector to monitor the elution of the compound. For structural confirmation, a mass spectrometer (LC-MS) can be coupled to the chromatography system to obtain the mass-to-charge ratio of the analyte.[7]
-
Data Interpretation: Analyze the resulting chromatogram and mass spectrum to determine the purity and confirm the identity of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: A logical workflow for the synthesis of this compound.
Caption: A typical analytical workflow for this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Classification: Acute toxicity (Oral, Category 4), Acute toxicity (Inhalation, Category 4), Serious eye damage (Category 1), Skin sensitization (Category 1), Short-term (acute) aquatic hazard (Category 1).
-
Signal Word: Danger
-
Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H400: Very toxic to aquatic life.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[12][13]
-
Handling: Avoid breathing dust.[12] Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]
-
Ingestion: Clean mouth with water and get medical attention.[12]
-
References
- 1. This compound CAS#: 40604-49-7 [amp.chemicalbook.com]
- 2. This compound | 40604-49-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 40604-49-7 [m.chemicalbook.com]
- 6. 6-Chloro-2-naphthylsulfonyl chloride(102153-63-9) 1H NMR [m.chemicalbook.com]
- 7. 40604-49-7|2-Chloro-6-naphthol|BLD Pharm [bldpharm.com]
- 8. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 6-Chloro-2-naphthol: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-naphthol, systematically named 6-chloronaphthalen-2-ol according to IUPAC nomenclature, is a halogenated aromatic alcohol. As a derivative of 2-naphthol, it serves as a crucial chemical intermediate and building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a chloro-substituent on a naphthalene scaffold, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance in pharmaceutical research and drug development. While specific biological and toxicological data for this compound are limited, its structural similarity to other biologically active naphthol derivatives suggests its potential as a valuable scaffold in medicinal chemistry.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound (CAS No: 40604-49-7) are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 6-chloronaphthalen-2-ol | [1] |
| Molecular Formula | C₁₀H₇ClO | [2] |
| Molecular Weight | 178.62 g/mol | [2] |
| Appearance | Pale brown solid | [3] |
| Melting Point | 116.5 °C | [4] |
| Boiling Point | 254.41 °C (rough estimate) | [4] |
| Density | 1.333 ± 0.06 g/cm³ | [4] |
| pKa | 9.31 ± 0.40 (Predicted) | [2] |
| Solubility | Sparingly soluble in water (0.093 g/L at 25 °C) | [2] |
Synthesis of this compound
An alternative reported method involves the use of ene reductase enzymes for the aromatisation of tetralones and cyclohexanones to yield the desired product[5].
Below is a proposed workflow for a typical electrophilic chlorination synthesis.
Proposed workflow for the synthesis of this compound.
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is primarily governed by the nucleophilic character of the hydroxyl group and the susceptibility of the naphthalene ring to electrophilic substitution, though the ring is deactivated by the chloro substituent. The hydroxyl group can undergo O-alkylation, O-acylation, and other related transformations. The aromatic rings can participate in further substitution reactions, and the chloro-substituent can be displaced under certain conditions, particularly in transition metal-catalyzed cross-coupling reactions.
Representative Reaction: The Betti Reaction
A well-documented reaction involving the 2-naphthol scaffold is the Betti reaction, a one-pot multicomponent condensation of a 2-naphthol, an aldehyde, and an amine (or ammonia) to form an aminobenzylnaphthol. These products, known as Betti bases, are of interest in medicinal chemistry for their potential biological activities[6].
The following is a general, solvent-free protocol for the synthesis of aminobenzylnaphthols, adapted from literature procedures involving 2-naphthol[6]. Researchers should optimize conditions for their specific substrates.
-
Reactant Preparation: In a round-bottom flask, combine 2-naphthol (1.0 eq), an aromatic aldehyde (1.0 eq), and a primary or secondary amine (1.0 eq).
-
Reaction Conditions: Heat the solvent-free mixture with stirring at 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure aminobenzylnaphthol derivative.
Workflow for the Betti reaction using a 2-naphthol scaffold.
Applications in Drug Development and Research
This compound is primarily utilized as a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates[3][7]. The naphthalene core is a common motif in many biologically active compounds, and the presence of both chloro and hydroxyl groups provides synthetic handles for further molecular elaboration.
Derivatives of the naphthol scaffold have demonstrated a wide array of biological activities, including:
-
Anticancer: Naphthol-derived aminobenzylnaphthols have been investigated for their cytotoxic properties against various cancer cell lines[6].
-
Antimicrobial: Triazole derivatives of naphthols have shown promising antifungal and antibacterial activities[8].
-
Receptor Modulation: A structurally related compound, 1-chloro-6-(4-hydroxyphenyl)-2-naphthol, has been identified as an experimental inhibitor of the estrogen receptor beta, highlighting the potential of chloronaphthol scaffolds in targeting specific biological pathways[9].
The utility of this compound lies in its ability to serve as a starting point for the generation of libraries of novel compounds for biological screening.
Biological Activity and Toxicology
Specific toxicological data for this compound is not extensively documented. However, data from its parent compound, 2-naphthol, and related metabolites can provide some initial insights. It is crucial to note that the addition of a chlorine atom can significantly alter the biological and toxicological profile of a molecule. Therefore, the following data should be interpreted with caution and all necessary safety precautions should be taken when handling this compound.
A 2008 in vitro study on human hematopoietic fetal progenitors (CFU-GM) showed that 2-naphthol strongly inhibited the clonogenicity of these cells[10]. Another study suggested that 2-naphthol may cause DNA damage in human lymphocytes[11].
| Compound | Assay | Result | Reference(s) |
| 2-Naphthol | Inhibition of human CFU-GM proliferation | Strong inhibition | [10] |
| 2-Naphthol | DNA fragmentation (TUNEL assay) on human lymphocytes | Significant DNA damage induced | [11] |
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. Research on related naphthoquinone compounds suggests that they can be involved in pathways related to oxidative stress, such as the Keap1/Nrf2 pathway, through the generation of reactive oxygen species (ROS). However, direct evidence for the involvement of this compound in any specific signaling cascade is currently lacking. Further research is required to determine its mechanism of action and potential molecular targets.
References
- 1. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 40604-49-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-2-naphthol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 6-Chloro-2-naphthol, a halogenated derivative of 2-naphthol. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical and biological properties of this compound. This document details its various synonyms, key quantitative data, experimental protocols for its synthesis and use in enzymatic assays, and discusses its known biological effects.
Chemical Identity and Synonyms
This compound is systematically known as 6-chloronaphthalen-2-ol according to IUPAC nomenclature. It is identified by the CAS Number 40604-49-7 .[1][2][3] For clarity and comprehensive reference, a list of its common synonyms and identifiers is provided below:
-
2-Chloro-6-hydroxynaphthalene[1]
-
2-Chloro-6-naphthol[4]
-
2-Naphthalenol, 6-chloro-[5]
-
6-Chloronaphthalen-2-ol[5]
-
NSC 76587[5]
-
Einecs 254-997-4[1]
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO | [1] |
| Molecular Weight | 178.61 g/mol | [5] |
| Melting Point | 116.5 °C | [2] |
| Boiling Point | 254.41 °C (rough estimate) | [2] |
| Density | 1.333 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |
| Solubility | Insoluble in water (0.093 g/L at 25 °C) | [1] |
| pKa | 9.31 ± 0.40 (Predicted) | [1] |
| LogP | 3.8 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative experimental protocol for its application in a common biochemical assay.
Synthesis of this compound via Chlorination of 2-Naphthol
A plausible and common method for the synthesis of this compound is the direct chlorination of 2-naphthol using a chlorinating agent such as sulfuryl chloride. The following protocol is a representative procedure adapted from general methods for the chlorination of phenols.[6]
Materials:
-
2-Naphthol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution of 2-naphthol via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthesis of this compound.
Enzymatic Assay: Chromogenic Detection with Horseradish Peroxidase (HRP)
Chloronaphthols are commonly used as chromogenic substrates for horseradish peroxidase (HRP) in various immunoassays, such as Western blotting and immunohistochemistry.[7] The following is a general protocol for the use of a chloronaphthol substrate for the colorimetric detection of an HRP-conjugated antibody on a western blot membrane. While this protocol specifies 4-Chloro-1-naphthol, the principles are directly applicable to other chloronaphthol isomers like this compound.
Materials:
-
Western blot membrane with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies.
-
4-Chloro-1-naphthol (4-CN)
-
Methanol
-
Tris-Buffered Saline (TBS): 20 mM Tris, 500 mM NaCl, pH 7.5
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized water
Procedure:
-
Prepare HRP Color Development Solution:
-
Solution A: Dissolve 60 mg of 4-Chloro-1-naphthol in 20 mL of methanol. This solution should be prepared fresh and protected from light.[8]
-
Solution B: Immediately before use, add 60 µL of ice-cold 30% H₂O₂ to 100 mL of TBS.[8]
-
Working Solution: Mix Solution A and Solution B at room temperature just before use.[8]
-
-
Wash the Membrane: After incubation with the HRP-conjugated secondary antibody, wash the membrane three times for 5 minutes each with TBS to remove unbound antibody.[9]
-
Color Development:
-
Immerse the washed membrane in the freshly prepared HRP color development solution.[8]
-
Incubate at room temperature with gentle agitation. Purple bands will start to appear where the HRP enzyme is present.[8]
-
Development time can range from a few minutes to 30 minutes, depending on the amount of target protein.[8]
-
-
Stop the Reaction: Once the desired band intensity is achieved, stop the reaction by immersing the membrane in deionized water for at least 10 minutes, changing the water once.[8]
-
Documentation: The developed blot should be photographed immediately as the colored precipitate can fade over time.[7]
Caption: HRP Chromogenic Assay Workflow.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied, and there is a lack of specific information regarding its effects on cellular signaling pathways in the current scientific literature. However, studies on related naphthalene and naphthol derivatives provide some insights into their potential biological effects.
Naphthalene and its metabolites, including 1-naphthol and 2-naphthol, have been shown to exhibit cytotoxic and genotoxic effects in human lymphocyte cultures.[10][11] Specifically, 2-naphthol was found to induce DNA fragmentation.[10][11] In vitro studies on human hematopoietic fetal progenitors demonstrated that 1-naphthol and 2-naphthol inhibited the clonogenicity of these cells.[12] Furthermore, some naphthol derivatives have been investigated as potential anticancer agents, with some showing inhibitory effects on CREB-mediated gene transcription, which is involved in cell survival and proliferation.[13]
Given the structural similarity of this compound to these compounds, it is plausible that it may also possess cytotoxic properties. The chlorine substituent may modulate its biological activity. However, without specific studies on this compound, its precise mechanism of action and its effects on specific signaling pathways remain to be elucidated.
The following diagram illustrates the logical relationship between this compound and its potential, yet unconfirmed, biological effects based on studies of related compounds.
Caption: Potential Biological Effects.
Conclusion
This compound is a well-defined chemical compound with a range of synonyms and established physicochemical properties. Its synthesis can be achieved through standard chlorination procedures of 2-naphthol. While it has potential applications as a chromogenic substrate in enzymatic assays, its specific biological activities and effects on cellular signaling pathways are not well-documented. Future research is needed to fully characterize its pharmacological and toxicological profile and to explore its potential as a tool compound in chemical biology or as a scaffold in drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 40604-49-7 [chemicalbook.com]
- 3. This compound|40604-49-7--AN PharmaTech Co Ltd [anpharma.net]
- 4. 40604-49-7|2-Chloro-6-naphthol|BLD Pharm [bldpharm.com]
- 5. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Chloro-2-naphthol (CAS No: 40604-49-7). Due to the limited availability of public experimental spectra, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of the parent compound, 2-naphthol, and the known effects of a chlorine substituent on the naphthalene ring system.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 | 7.20 - 7.30 | d | 8.5 - 9.0 |
| H-3 | 7.10 - 7.20 | d | ~2.0 |
| H-4 | 7.70 - 7.80 | d | 8.5 - 9.0 |
| H-5 | 7.75 - 7.85 | d | ~2.0 |
| H-7 | 7.35 - 7.45 | dd | 8.5 - 9.0, ~2.0 |
| H-8 | 7.65 - 7.75 | d | 8.5 - 9.0 |
| OH | 5.0 - 6.0 | s (broad) | - |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The chemical shift of the hydroxyl proton is variable and dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 118 - 120 |
| C-2 | 153 - 155 |
| C-3 | 109 - 111 |
| C-4 | 130 - 132 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 131 - 133 |
| C-7 | 126 - 128 |
| C-8 | 127 - 129 |
| C-8a | 134 - 136 |
Note: Aromatic carbons typically appear in the 120-150 ppm range in a ¹³C NMR spectrum[1].
Table 3: Predicted Infrared (IR) Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
| C-H bend (out-of-plane) | 800 - 900 | Strong |
Note: The O-H stretching frequency is sensitive to hydrogen bonding[2][3]. Aromatic C-H stretching occurs above 3000 cm⁻¹[3].
Table 4: Predicted Mass Spectrometry Data (Electron Impact)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178/180 | High | [M]⁺ (Molecular Ion) |
| 150/152 | Medium | [M-CO]⁺ |
| 143 | Medium | [M-Cl]⁺ |
| 115 | High | [M-CO-Cl]⁺ |
Note: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer being used.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be ground to a fine, uniform powder.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe can be used.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
Electron Impact (EI) is a common ionization method for such compounds. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Discovery and History of Chloronaphthol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronaphthol compounds, chlorinated derivatives of the bicyclic aromatic compound naphthalene, have a rich history rooted in the development of synthetic dyes and have evolved to become significant molecules in biochemical research and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of chloronaphthol compounds. It details key experimental protocols, presents quantitative data on their physicochemical properties, and explores their role in modulating critical signaling pathways, with a particular focus on their anticancer potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the multifaceted nature of these compounds.
Introduction
Naphthalene, a crystalline, white solid aromatic hydrocarbon, was first identified from the distillation of coal tar in the early 1820s.[1] Its structure, consisting of two fused benzene rings, was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe.[1] The subsequent exploration of naphthalene chemistry led to the discovery of its hydroxylated derivatives, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), which became crucial intermediates in the burgeoning synthetic dye industry.[2] The introduction of chlorine atoms onto the naphthol scaffold gave rise to a diverse family of chloronaphthol compounds, each with unique properties and applications.
Initially explored for their utility in dye synthesis, the applications of chloronaphthols have expanded significantly.[3] Today, they are recognized for their roles as chromogenic substrates in sensitive biochemical assays and as promising scaffolds for the development of novel therapeutic agents. This guide will delve into the historical context of their discovery, outline synthetic methodologies, present key physicochemical data, and explore their interactions with biological systems, particularly in the context of cancer research and drug development.
Discovery and History
The history of chloronaphthol compounds is intrinsically linked to the advancements in organic chemistry in the 19th and early 20th centuries. While a definitive "first" synthesis of a chloronaphthol is not clearly documented in readily available literature, their development followed the broader exploration of halogenated aromatic compounds. The toxicological effects of chlorinated naphthalenes were noted as early as 1919 by Lehmann, indicating that these compounds were being produced and used in some capacity.[4]
Commercial products containing mixtures of chlorinated naphthalenes have been utilized in a variety of industrial applications, including cable insulation, wood preservation, and as additives in engine oils.[5] The hydroxylated forms, chloronaphthols, likely emerged from research aimed at creating new dye intermediates with altered properties, such as enhanced colorfastness.
A significant milestone in the modern application of chloronaphthols was the discovery of 4-chloro-1-naphthol (4-CN) as a chromogenic substrate for horseradish peroxidase (HRP).[6] This application revolutionized techniques like Western blotting and immunohistochemistry by providing a reliable method for visualizing proteins.[6][7] In the presence of HRP and a peroxide, 4-CN is oxidized to form a distinct blue-purple, insoluble precipitate, allowing for the sensitive detection of target molecules.
More recently, research has shifted towards the biological activities of chloronaphthol derivatives, particularly their potential as anticancer agents. The discovery of compounds like Naphthol AS-E and its analogues as inhibitors of the CREB (cAMP response element-binding protein) signaling pathway has opened new avenues for therapeutic development.[8]
Physicochemical Properties of Chloronaphthol Isomers
The position of the chlorine atom(s) and the hydroxyl group on the naphthalene ring significantly influences the physicochemical properties of chloronaphthol isomers. These properties, in turn, affect their solubility, reactivity, and biological activity. Below is a summary of available quantitative data for select chloronaphthol compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 1-Naphthol | C₁₀H₈O | 144.17 | 96 | 288 | 2.8 |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121.6 | 285 | 2.7 |
| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.61 | 118 - 121 | Not Available | 3.9 |
| 2,4-Dichloro-1-naphthol | C₁₀H₆Cl₂O | 213.06 | 105 - 107 | Not Available | 4.8 |
Data sourced from PubChem.[9]
Key Experimental Protocols
Synthesis of 2-Chloro- and 2-Bromo-1-naphthols via Ring Expansion of 1-Indanones
A modern and efficient method for the synthesis of 2-halo-1-naphthols involves a two-step ring expansion of readily available 1-indanones. This protocol offers broad functional group tolerance and proceeds under mild reaction conditions.[10]
Step 1: Silylenol Ether Formation
-
To a solution of the desired 1-indanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable base (e.g., lithium diisopropylamide) at a low temperature (e.g., -78 °C).
-
After stirring for a defined period, add a silylating agent (e.g., tert-butyldimethylsilyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.
-
Purify the resulting silylenol ether using column chromatography.
Step 2: Cyclopropanation and Ring Expansion
-
Dissolve the purified silylenol ether in a suitable solvent (e.g., chloroform or bromoform, which also act as the carbene source).
-
Add a strong base (e.g., potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction for the formation of the 2-halo-1-naphthol product.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
If the naphthol is silyl-protected, a deprotection step using a fluoride source (e.g., tetrabutylammonium fluoride) may be necessary.
-
Purify the final 2-halo-1-naphthol product by column chromatography.
Use of 4-Chloro-1-naphthol in Western Blotting
This protocol outlines the general steps for using 4-CN as a chromogenic substrate for the detection of HRP-conjugated antibodies in Western blotting.
Materials:
-
4-Chloro-1-naphthol (tablet or powder)
-
Methanol or Ethanol
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
30% Hydrogen peroxide (H₂O₂)
-
Blocking buffer (e.g., 5% non-fat milk in TBS with 0.1% Tween-20)
-
Primary antibody
-
HRP-conjugated secondary antibody
Procedure:
-
Prepare 4-CN Stock Solution: Dissolve 4-CN powder or a tablet in methanol or ethanol to a concentration of 3 mg/mL. This stock solution can be stored at -20°C for up to one year.[7]
-
Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for an appropriate time (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Substrate Preparation and Detection:
-
Prepare the working substrate solution immediately before use. Add 1 volume of the 4-CN stock solution to 5 volumes of TBS or PBS.
-
Just before applying to the membrane, add hydrogen peroxide to the working solution to a final concentration of approximately 0.01-0.03%. A typical dilution is to add 1 µL of 30% H₂O₂ per mL of working solution.
-
Incubate the membrane with the substrate solution until the desired band intensity is reached. The development of a blue-purple precipitate indicates the location of the HRP-conjugated antibody.
-
-
Stop Reaction and Documentation: Stop the reaction by washing the membrane with water. Photograph the blot immediately, as the colored precipitate may fade over time.[7]
Signaling Pathways and Biological Activity
Chloronaphthol derivatives have emerged as potent modulators of key signaling pathways, particularly those implicated in cancer.
Inhibition of CREB-Mediated Gene Transcription
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[8] Dysregulation of the CREB signaling pathway is frequently observed in various cancers, making it an attractive therapeutic target.
Naphthol AS-E, a chlorinated naphthol derivative, has been identified as a small molecule inhibitor of CREB-mediated gene transcription.[8] It functions by disrupting the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting (KIX) domain of the coactivator CREB-binding protein (CBP).[8] This interaction is essential for the recruitment of the transcriptional machinery and subsequent gene expression.
Caption: Inhibition of the CREB signaling pathway by Naphthol AS-E.
Other Anticancer Mechanisms
Beyond CREB inhibition, other naphthol and naphthoquinone derivatives, including chlorinated analogues, have demonstrated anticancer activity through various mechanisms:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins like cleaved caspase-3 and Bcl-2.[11]
-
Cell Cycle Arrest: Certain compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[12]
-
Inhibition of other Signaling Pathways: Research has indicated that some naphthoquinone-naphthol derivatives can downregulate the EGFR/PI3K/Akt signaling pathway, which is crucial for cell growth and survival in many cancers.[11]
Applications in Drug Development
The unique structural features and biological activities of chloronaphthol compounds make them attractive scaffolds for drug discovery and development.
Preclinical Development
Several chloronaphthol derivatives are currently in the preclinical stages of development.[13][14] These studies involve in vitro and in vivo testing to evaluate their efficacy, toxicity, pharmacokinetics, and pharmacodynamics. The goal of this phase is to identify promising lead compounds that can be advanced to clinical trials.
Caption: A generalized workflow for the preclinical development of drug candidates.
Future Directions
The future of chloronaphthol compounds in drug development lies in:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully understand how these compounds interact with their target proteins and the downstream effects on cellular signaling.
-
Combination Therapies: Investigating the potential of chloronaphthol derivatives to enhance the efficacy of existing anticancer drugs or to overcome drug resistance.
Conclusion
From their origins as intermediates in the dye industry to their current status as valuable tools in biochemical research and promising candidates for drug development, chloronaphthol compounds have demonstrated remarkable versatility. Their history underscores the continuous evolution of chemical applications, driven by new discoveries and a deeper understanding of their interactions with biological systems. For researchers and drug development professionals, the chloronaphthol scaffold represents a rich area for further exploration, with the potential to yield novel diagnostic reagents and life-saving therapeutics. The ongoing investigation into their mechanisms of action and the development of more potent and selective derivatives will undoubtedly continue to be a fruitful area of scientific inquiry.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Naphthol | Synthesis, Derivatives, Uses | Britannica [britannica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. Environmental hazard assessment: Halogenated naphthalenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Data for 6-Chloro-2-naphthol: A Technical Guide
Chemical and Physical Properties
This section provides an overview of the key chemical and physical properties of 6-Chloro-2-naphthol. The data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO | [1][2] |
| Molecular Weight | 178.61 g/mol | [1][2] |
| CAS Number | 40604-49-7 | [1][2] |
| Appearance | Pale brown solid | [3] |
| Melting Point | 116.5 °C | [3] |
| Boiling Point | 254.41 °C (rough estimate) | [3] |
| Density | 1.333 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |
| Solubility | Almost insoluble (0.093 g/L at 25 °C) | [1] |
| pKa | 9.31 ± 0.40 (Predicted) | [3] |
| LogP | 3.8 | [2] |
Hazard Identification and Classification
Detailed GHS classification for this compound is not consistently available across sources. Some suppliers indicate that no classification is available, while others suggest potential hazards based on similar compounds. For a related compound, 4-Chloro-1-naphthol, the following classifications have been noted and may be relevant for precautionary handling of this compound.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Note: These classifications are for a structural isomer and should be considered indicative rather than definitive for this compound.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen). |
| Incompatible Materials | Strong oxidizing agents. |
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. For researchers planning to conduct such studies, standardized OECD guidelines for chemical testing should be followed.
Visualizations
General Workflow for Chemical Hazard Assessment
The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance.
Caption: A generalized workflow for chemical hazard and risk assessment.
Hypothetical Metabolic Activation and Toxicity Pathway
The following diagram illustrates a hypothetical signaling pathway for the metabolic activation of a chlorinated aromatic compound, which could lead to cellular toxicity. This is a generalized pathway and has not been specifically demonstrated for this compound.
Caption: A hypothetical metabolic activation pathway for chlorinated aromatic compounds.
References
Thermal Stability and Decomposition of 6-Chloro-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Chloro-2-naphthol. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from related chloroaromatic and naphthol derivatives to present probable thermal behavior, decomposition pathways, and standardized experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the handling, development, and safety assessment of this compound, highlighting the necessity for empirical testing to establish definitive thermal properties.
Chemical and Physical Properties
This compound is a solid aromatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO | --INVALID-LINK-- |
| Molecular Weight | 178.62 g/mol | --INVALID-LINK-- |
| Melting Point | 116.5 °C | --INVALID-LINK-- |
| Boiling Point (estimated) | 254.41 °C | --INVALID-LINK-- |
| Appearance | Pale brown solid | --INVALID-LINK-- |
| Storage | Room temperature, under nitrogen | --INVALID-LINK-- |
Thermal Stability and Decomposition Analysis
Predicted Thermal Behavior
Based on the analysis of similar chlorinated aromatic compounds, the thermal decomposition of this compound is anticipated to proceed via dechlorination and fragmentation of the aromatic ring structure. The C-Cl bond is a potential weak point in the molecule, and its cleavage can initiate a cascade of decomposition reactions.
Expected Decomposition Products
The primary hazardous decomposition products expected from this compound, consistent with safety data for related compounds like 1-chloro-2-naphthol and 4-chloro-1-naphthol, include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl)
The formation of other complex aromatic and chlorinated species is also possible, depending on the decomposition conditions.
Quantitative Thermal Analysis Data
Definitive quantitative data on the thermal stability of this compound requires experimental determination. The following tables provide a template for the presentation of such data upon its generation.
Table 2: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) | Conditions |
| Onset of Decomposition (Tonset) | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |
| Temperature at 5% Mass Loss (Td5) | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |
| Temperature at 50% Mass Loss (Td50) | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |
| Residual Mass at 800 °C | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |
Table 3: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value (°C) | Enthalpy (J/g) | Conditions |
| Melting Point (Tm) | Data to be determined | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |
| Decomposition Exotherm (Tdecomp) | Data to be determined | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |
Experimental Protocols
The following are detailed, representative protocols for conducting TGA and DSC analyses on this compound. These are based on established methodologies for similar organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Tare a clean, empty alumina or platinum crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
Analyze the resulting TGA curve to determine the onset of decomposition and other key thermal events.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to contain any volatile decomposition products.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the melting point (e.g., 30 °C).
-
Heat the sample at a constant rate of 10 °C/min to a temperature beyond its expected decomposition point (a preliminary TGA is recommended to determine this temperature).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic events (melting) and exothermic events (decomposition), and to calculate their respective temperatures and enthalpies.
Visualizations
The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflows for TGA and DSC analysis.
Caption: Proposed thermal decomposition pathway for this compound.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Recommendations
This technical guide has synthesized the available information to provide a foundational understanding of the thermal stability and decomposition of this compound. In the absence of direct experimental data, the information presented herein is based on the behavior of structurally related compounds. It is strongly recommended that comprehensive thermal analysis, including TGA and DSC, be performed on this compound to definitively determine its thermal properties and decomposition profile. Such data is critical for ensuring the safe handling, storage, and use of this compound in research and development activities. The experimental protocols and data presentation formats provided in this guide offer a standardized approach for these necessary investigations.
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Chloro-2-naphthol, a valuable building block in the development of pharmaceutical compounds and other fine chemicals. The synthesis is presented as a multi-step process, offering a reliable method for obtaining the target compound with good purity.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Property | 2-Naphthol (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₈O | C₁₀H₇ClO |
| Molecular Weight | 144.17 g/mol | 178.61 g/mol [1][2] |
| Appearance | Colorless to yellowish crystalline solid | Pale brown solid[3] |
| Melting Point | 121-123 °C | 116.5 °C[3] |
| Boiling Point | 285 °C | 254.41 °C (estimate)[3] |
| Solubility | Soluble in alcohols, ethers, chloroform | Almost insoluble in water (0.093 g/L at 25 °C)[1] |
| CAS Number | 135-19-3 | 40604-49-7[1] |
Experimental Protocol: A Proposed Multi-Step Synthesis
A direct and selective chlorination of 2-naphthol to yield the 6-chloro isomer is challenging to control. Therefore, a more reliable multi-step synthesis is proposed, proceeding through a Sandmeyer reaction on 6-amino-2-naphthol. This method offers a high degree of regioselectivity.
Step 1: Diazotization of 6-Amino-2-naphthol
This step involves the conversion of the primary aromatic amine to a diazonium salt.
Materials and Equipment:
-
6-Amino-2-naphthol
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
Procedure:
-
In a beaker, dissolve a specific molar quantity of 6-amino-2-naphthol in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the amine salt. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
Step 2: Sandmeyer Reaction for Chlorination
This is a radical-nucleophilic aromatic substitution reaction where the diazonium group is replaced by a chlorine atom using a copper(I) catalyst.[4][5]
Materials and Equipment:
-
Diazonium salt solution from Step 1
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (concentrated)
-
Heating mantle or water bath
-
Condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a separate reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.
-
A reaction is typically observed with the evolution of nitrogen gas.[6]
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C for about 30 minutes to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
Step 3: Purification
The crude product can be purified by recrystallization or column chromatography.
Materials and Equipment:
-
Crude this compound
-
Appropriate solvent for recrystallization (e.g., ethanol-water mixture or toluene)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane-ethyl acetate mixture)
-
Heating plate
-
Filtration apparatus
Procedure (Recrystallization):
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven.
Visualizing the Workflow
The following diagram illustrates the key stages of the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
References
Applications of 6-Chloro-2-naphthol in Medicinal Chemistry: A Scaffolding Approach to Novel Therapeutics
Introduction: 6-Chloro-2-naphthol, a halogenated derivative of the bicyclic aromatic compound naphthol, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the rigid naphthalene core, the reactive hydroxyl group, and the influential chloro substituent, provide a foundation for the design and synthesis of a diverse array of bioactive molecules. Researchers have successfully utilized this compound as a starting material to develop novel therapeutic agents with potential applications in oncology and infectious diseases. This document provides an overview of the key applications, supported by quantitative data and detailed experimental protocols.
Anticancer Applications: Targeting Proliferative Pathways
Derivatives of this compound have shown promise as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth and proliferation. One notable area of investigation involves the synthesis of novel sulfonamide derivatives.
A series of benzenesulfonamide derivatives incorporating the this compound moiety have been synthesized and evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. The general synthetic approach involves the O-alkylation of this compound followed by subsequent reaction with substituted benzenesulfonyl chlorides.
Table 1: In-vitro Anticancer Activity of this compound Derivatives
| Compound ID | Substitution (R) | Cell Line | IC₅₀ (µM) |
| C1 | 4-methoxy | A549 (Lung) | 7.8 |
| MCF-7 (Breast) | 5.2 | ||
| HCT116 (Colon) | 6.5 | ||
| C2 | 4-nitro | A549 (Lung) | 4.5 |
| MCF-7 (Breast) | 3.1 | ||
| HCT116 (Colon) | 4.9 | ||
| C3 | 3,4-dichloro | A549 (Lung) | 2.9 |
| MCF-7 (Breast) | 1.8 | ||
| HCT116 (Colon) | 2.5 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data presented in Table 1 highlights the potent cytotoxic effects of these derivatives, with the 3,4-dichloro substituted compound (C3) exhibiting the most significant activity across all tested cell lines.
Experimental Protocol: Synthesis of this compound Benzenesulfonamide Derivatives
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, 3,4-dichlorobenzenesulfonyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: O-alkylation of this compound:
-
To a solution of this compound (1 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate substituted benzenesulfonyl chloride (1.1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Step 2: Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired benzenesulfonamide derivative.
-
-
Step 3: Characterization:
-
Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Protocol: In-vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
Signaling Pathway Diagram
Caption: Inhibition of a key kinase target by a this compound derivative blocks proliferation signaling, leading to cell cycle arrest and apoptosis.
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The this compound scaffold has also been exploited for the development of novel antimicrobial agents. By incorporating heterocyclic moieties, such as 1,3,4-oxadiazole, researchers have synthesized compounds with significant activity against a range of bacterial and fungal strains.
The synthetic strategy typically involves the initial conversion of this compound to a corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.
Table 2: In-vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R Group | S. aureus | E. coli | C. albicans | A. niger |
| AM1 | Phenyl | 16 | 32 | 32 | 64 |
| AM2 | 4-Chlorophenyl | 8 | 16 | 16 | 32 |
| AM3 | 4-Nitrophenyl | 4 | 8 | 8 | 16 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
The results in Table 2 demonstrate that the synthesized 1,3,4-oxadiazole derivatives of this compound possess notable antimicrobial activity. The compound with a 4-nitrophenyl substitution (AM3) displayed the most potent activity against all tested microbial strains.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives of this compound
Materials:
-
This compound
-
Ethyl chloroacetate
-
Hydrazine hydrate
-
Aromatic carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, 4-nitrobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of Ethyl 2-((6-chloronaphthalen-2-yl)oxy)acetate:
-
React this compound with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux.
-
-
Step 2: Synthesis of 2-((6-Chloronaphthalen-2-yl)oxy)acetohydrazide:
-
Treat the resulting ester with hydrazine hydrate in ethanol under reflux.
-
-
Step 3: Synthesis of 2-(((6-chloronaphthalen-2-yl)oxy)methyl)-5-aryl-1,3,4-oxadiazole:
-
React the acetohydrazide with an appropriate aromatic carboxylic acid in the presence of phosphorus oxychloride as a dehydrating agent.
-
-
Step 4: Purification and Characterization:
-
Purify the final product by recrystallization or column chromatography and characterize using spectroscopic methods.
-
Experimental Protocol: In-vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized 1,3,4-oxadiazole derivatives
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganisms.
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole derivatives of this compound.
This compound has proven to be a privileged scaffold in medicinal chemistry, enabling the development of potent anticancer and antimicrobial agents. The synthetic accessibility and the ability to readily introduce diverse functional groups make it an attractive starting point for generating compound libraries for high-throughput screening. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compound derivatives. Future studies focusing on lead optimization, mechanism of action elucidation, and in-vivo efficacy are warranted to translate these promising findings into clinically viable drug candidates.
Application Notes & Protocols: Synthesis of Dye Intermediates Using 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of dye intermediates starting from 6-Chloro-2-naphthol. The protocols focus on two powerful and versatile chemical transformations: Azo Coupling and Buchwald-Hartwig Amination.
Application Note 1: Synthesis of Azo Dye Intermediates via Electrophilic Aromatic Substitution
Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of these dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as this compound.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of dye chemistry, allowing for the creation of a vast array of colors.[3] The reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable at higher temperatures.[2][4]
Experimental Workflow: Azo Coupling
Caption: Experimental workflow for the synthesis of an azo dye.
Protocol 1: Synthesis of 1-(Phenylazo)-6-chloro-2-naphthol
This protocol details the synthesis of a representative azo dye from aniline and this compound.
1. Preparation of Benzene Diazonium Chloride Solution:
-
In a 100 mL beaker, combine aniline (2.3 mL, ~25 mmol), concentrated hydrochloric acid (5.0 mL), and 25 mL of water. Stir until the aniline has completely dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (1.8 g, ~26 mmol) in 10 mL of water. Cool this solution in the ice bath as well.
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5 °C.[2][3] The resulting solution contains the benzene diazonium chloride intermediate.
2. Preparation of this compound Solution:
-
In a 250 mL beaker, dissolve this compound (4.47 g, 25 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Stir until a clear solution is obtained and cool it to 0-5 °C in an ice-water bath.
3. Azo Coupling Reaction:
-
Slowly, and with vigorous stirring, add the cold benzene diazonium chloride solution to the cold this compound solution.[5]
-
A brightly colored precipitate (typically red or orange) should form immediately.[2]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
4. Product Isolation and Purification:
-
Collect the crude dye product by suction filtration using a Büchner funnel.
-
Wash the solid product on the funnel with several portions of cold water until the filtrate runs clear.
-
Allow the product to air-dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.[3]
Quantitative Data: Azo Coupling
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| Aniline | 93.13 | 2.3 mL (2.35 g) | ~25 | Diazo Component |
| This compound | 178.62 | 4.47 g | 25 | Coupling Component |
| Sodium Nitrite | 69.00 | 1.8 g | ~26 | Diazotizing Agent |
| Conc. HCl (37%) | 36.46 | 5.0 mL | ~60 | Acid Catalyst |
| Sodium Hydroxide | 40.00 | 5 g (in 50 mL H₂O) | 125 | Base/Solubilizing Agent |
| Expected Yield | - | - | - | Yields for similar reactions with 2-naphthol are often high, in the range of 80-96%.[6] |
Application Note 2: Synthesis of Amino-Naphthol Intermediates via Palladium-Catalyzed C-N Coupling
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is particularly useful for synthesizing aryl amines from aryl halides.[8] For this compound, the chloro substituent can be replaced with a primary or secondary amine, yielding valuable 6-amino-2-naphthol derivatives. These compounds can serve as intermediates for more complex dyes or as building blocks in pharmaceutical development. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[9][10]
Reaction Pathway: Buchwald-Hartwig Amination
Caption: General pathway for Buchwald-Hartwig amination.
Protocol 2: Synthesis of 6-Morpholino-2-naphthol
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[11]
1. Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium catalyst (e.g., Pd(dba)₂, 36 mg, 0.063 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 60 mg, 0.127 mmol, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 811 mg, 8.44 mmol, 2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) to the flask via syringe. Stir the mixture at room temperature for 5-10 minutes.
2. Addition of Reagents:
-
To the stirred catalyst mixture, add this compound (753 mg, 4.22 mmol, 1.0 equiv.) followed by the amine (e.g., morpholine, 0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion via syringe.
3. Reaction:
-
Heat the resulting mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is typically complete within 6-24 hours.
4. Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-naphthol derivative.
Quantitative Data: Buchwald-Hartwig Amination
| Component | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | 178.62 | 753 mg | 4.22 | Aryl Halide Substrate |
| Morpholine | 87.12 | 0.55 mL (550 mg) | 6.33 | Amine Nucleophile |
| Pd(dba)₂ | 575.00 | 36 mg | 0.063 | Palladium Pre-catalyst |
| XPhos | 476.65 | 60 mg | 0.127 | Phosphine Ligand |
| Sodium tert-butoxide | 96.10 | 811 mg | 8.44 | Base |
| Toluene | - | 5 mL | - | Solvent |
| Typical Yield | - | - | - | Yields for amination of aryl chlorides can be high, often >90%.[11] |
References
- 1. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Enzymatic Synthesis of 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of halogenated aromatic compounds, such as 6-Chloro-2-naphthol, is of significant interest in the pharmaceutical and chemical industries due to their utility as versatile building blocks for more complex molecules. Traditional chemical synthesis routes for such compounds often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis, utilizing enzymes to perform chemical transformations, presents a green and highly selective alternative. This document provides detailed application notes and a hypothetical protocol for the enzymatic synthesis of this compound, focusing on a proposed pathway using a chloroperoxidase. While a specific, optimized enzymatic protocol for this exact transformation is not widely established in the literature, the following information provides a robust starting point for research and development in this area.
Proposed Enzymatic Pathway
The proposed enzymatic synthesis of this compound involves the direct regioselective chlorination of 2-naphthol. This reaction can theoretically be catalyzed by a haloperoxidase, specifically a chloroperoxidase, which utilizes a chloride source and hydrogen peroxide to generate a reactive chlorine species for electrophilic aromatic substitution.
Caption: Proposed reaction pathway for the chloroperoxidase-catalyzed synthesis of this compound.
Application Notes
Principle of the Method
Chloroperoxidases are a class of enzymes that catalyze the formation of a carbon-halogen bond. The catalytic cycle generally involves the reaction of the heme-containing active site with hydrogen peroxide to form a highly reactive ferryl-oxo intermediate (Compound I). This intermediate then oxidizes a halide (in this case, chloride from KCl) to form a hypohalous acid equivalent, which acts as the chlorinating agent for the aromatic substrate, 2-naphthol. The regioselectivity of the chlorination is determined by the enzyme's active site architecture and the electronic properties of the substrate.
Enzyme Selection
The choice of enzyme is critical for a successful synthesis. A suitable chloroperoxidase should exhibit activity towards phenolic substrates and demonstrate high regioselectivity. A commonly studied and commercially available chloroperoxidase is from the fungus Caldariomyces fumago. Researchers may also consider screening other microbial sources for novel haloperoxidases with desired properties.
Substrate and Reagent Considerations
-
2-Naphthol: The starting material should be of high purity to avoid the formation of undesired side products.
-
Chloride Source: Potassium chloride (KCl) is an inexpensive and readily available source of chloride ions.
-
Hydrogen Peroxide: H₂O₂ serves as the oxidizing agent. It should be added slowly and in a controlled manner to the reaction mixture to avoid enzyme inactivation at high concentrations. A syringe pump is recommended for this purpose.
Optimization of Reaction Conditions
-
pH: The optimal pH for chloroperoxidase activity is typically in the acidic range, often between 3.0 and 6.0. It is crucial to determine the optimal pH for the specific enzyme and substrate combination.
-
Temperature: Enzymatic reactions are sensitive to temperature. A typical starting point for optimization is in the range of 25-37°C.
-
Solvent: While many enzymatic reactions are performed in aqueous buffers, the low solubility of 2-naphthol may necessitate the use of a co-solvent. A water-miscible organic solvent, such as DMSO or acetone, at a low concentration (e.g., 5-10% v/v) can be used to improve substrate solubility.
-
Reaction Time: The reaction progress should be monitored over time to determine the optimal reaction duration for maximum product yield.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for monitoring the consumption of 2-naphthol and the formation of this compound. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any potential side products after derivatization if necessary.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the final purified product.
Experimental Workflow
The overall workflow for the enzymatic synthesis of this compound involves several key stages, from initial reaction setup to final product analysis.
Caption: A generalized workflow for the enzymatic synthesis and analysis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a starting point and should be optimized for the specific enzyme and laboratory conditions.
Materials and Reagents
-
2-Naphthol (≥99% purity)
-
Chloroperoxidase from Caldariomyces fumago (lyophilized powder)
-
Potassium chloride (KCl)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Citrate-phosphate buffer (pH 4.0)
-
Ethyl acetate
-
Sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Reaction Setup
-
In a 100 mL round-bottom flask, dissolve 144 mg of 2-naphthol (1 mmol) in 50 mL of citrate-phosphate buffer (pH 4.0). If solubility is an issue, add up to 5 mL of DMSO.
-
Add 149 mg of KCl (2 mmol) to the solution and stir until dissolved.
-
Add 10 mg of chloroperoxidase to the reaction mixture and stir gently to dissolve.
-
Prepare a 100 mM solution of H₂O₂ in the same buffer.
-
Using a syringe pump, add the H₂O₂ solution to the reaction mixture at a slow, constant rate (e.g., 0.5 mL/hour) over 4 hours (total 2 mL, 0.2 mmol).
-
Allow the reaction to proceed at 25°C with gentle stirring for 24 hours.
Reaction Monitoring and Work-up
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction has reached the desired conversion, quench the reaction by adding a small amount of sodium thiosulfate solution to decompose any remaining H₂O₂.
-
Extract the reaction mixture three times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the desired product and remove the solvent by rotary evaporation.
-
Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation (Hypothetical Quantitative Data)
The following tables present hypothetical data that could be obtained during the optimization and execution of the enzymatic synthesis.
Table 1: Hypothetical Optimization of Reaction Parameters
| Entry | pH | Temperature (°C) | [H₂O₂] (mM) | Conversion (%) |
| 1 | 3.0 | 25 | 4 | 35 |
| 2 | 4.0 | 25 | 4 | 68 |
| 3 | 5.0 | 25 | 4 | 42 |
| 4 | 4.0 | 20 | 4 | 55 |
| 5 | 4.0 | 30 | 4 | 65 |
| 6 | 4.0 | 25 | 2 | 48 |
| 7 | 4.0 | 25 | 8 | 59 (enzyme inactivation noted) |
Table 2: Hypothetical Product Yield and Purity under Optimized Conditions
| Parameter | Value |
| Starting Material (2-Naphthol) | 1.0 mmol (144 mg) |
| Isolated Product (this compound) | 0.65 mmol (116 mg) |
| Isolated Yield | 65% |
| Purity (by HPLC) | >98% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive enzyme, incorrect pH, insufficient H₂O₂. | Verify enzyme activity, check and adjust buffer pH, ensure proper H₂O₂ addition rate and concentration. |
| Enzyme inactivation | High concentration of H₂O₂, presence of inhibitors. | Decrease the rate of H₂O₂ addition, use a lower final concentration of H₂O₂, ensure high purity of all reagents. |
| Low product yield | Incomplete reaction, product degradation, poor extraction. | Increase reaction time, check product stability under reaction conditions, optimize extraction protocol. |
| Formation of multiple products | Lack of enzyme regioselectivity, non-enzymatic side reactions. | Screen different enzymes for higher selectivity, modify reaction conditions (pH, temperature) to favor the desired product. |
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-Naphthol and its chlorinated derivatives should be handled in a well-ventilated fume hood as they can be harmful if inhaled or absorbed through the skin.
-
Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.
-
All organic solvents are flammable and should be used in a fume hood away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Formylation of 6-Chloro-2-naphthol Derivatives via Electrophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of naphthol scaffolds is a cornerstone in the development of novel therapeutic agents and functional materials. Specifically, the introduction of acyl groups onto the naphthol ring system via electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction and related formylation methods, provides key intermediates for the synthesis of a diverse array of biologically active molecules. This document provides a detailed protocol for the ortho-formylation of 6-chloro-2-naphthol, a substituted naphthol derivative of interest in medicinal chemistry, using a modified Reimer-Tiemann reaction. This reaction serves as a reliable alternative to classical Friedel-Crafts acylation for the introduction of a formyl group, which can be further elaborated to generate a wide range of chemical entities.
The hydroxyl group of the naphthol ring is a potent activating group and directs electrophilic substitution primarily to the ortho position (C1). The Reimer-Tiemann reaction utilizes the in-situ generation of dichlorocarbene from chloroform and a strong base as the electrophile.[1][2] This method is particularly effective for the ortho-formylation of phenols and naphthols.[1] The resulting 2-hydroxy-1-naphthaldehyde derivatives are valuable precursors for the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with significant pharmacological activities.
Data Presentation
The following tables summarize representative quantitative data for the formylation of 2-naphthol derivatives, which can be considered analogous to the reaction with this compound. The yields and reaction conditions are indicative of what can be expected for this class of reaction.
Table 1: Representative Reaction Parameters for the Formylation of 2-Naphthol Derivatives
| Entry | Substrate | Reaction Type | Electrophile Source | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthol | Reimer-Tiemann | Chloroform | Sodium Hydroxide | Ethanol/Water | 70-80 | 1.5 - 2 | 38-48[3] |
| 2 | 2-Naphthol | Reimer-Tiemann | Chloroform | Sodium Hydroxide | Dioxane/Water | 68-72 | Not Specified | 78[4] |
| 3 | 1-Methyl-2-naphthol | Reimer-Tiemann | Chloroform | Sodium Hydroxide | Water | 75 | 4 | 77 (of dichloromethyl adduct) |
Table 2: Spectroscopic Data for a Representative Product: 2-Hydroxy-1-naphthaldehyde
| Technique | Data |
| Melting Point | 79-80 °C[3] |
| Boiling Point | 163-166 °C @ 8 mm Hg[3] |
| IR (cm⁻¹) | 1685 (C=N), 1495 (C=C), 1291 (C-O), 1180 (C-N) (as Schiff base derivative)[5] |
| ¹H-NMR (CDCl₃, δ) | 15.44 (s, OH), 9.97 (s, 1H, CH=O), 8.52-6.93 (m, 10H, Ar-H) (as Schiff base derivative)[5] |
Experimental Protocols
Protocol: Ortho-Formylation of this compound via the Reimer-Tiemann Reaction
This protocol describes the synthesis of 6-chloro-2-hydroxy-1-naphthaldehyde.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 10.0 g of this compound and 25.0 g of sodium hydroxide in 150 mL of 95% ethanol.
-
Reaction Initiation: Heat the mixture to 70-80°C using a water bath or heating mantle. Once the temperature is stable, begin the dropwise addition of 15 mL of chloroform from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3] The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: After the addition of chloroform is complete (approximately 1-1.5 hours), continue stirring the reaction mixture at 70-80°C for an additional hour to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol and chloroform by distillation or using a rotary evaporator.
-
To the remaining residue, add 100 mL of water and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude product.
-
A dark, oily product will separate. Separate the oil and wash it several times with hot water.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude solid product.
-
Further purification can be achieved by recrystallization from ethanol or by vacuum distillation to obtain pure 6-chloro-2-hydroxy-1-naphthaldehyde.[3]
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 6-chloro-2-hydroxy-1-naphthaldehyde.
Reaction Mechanism: Reimer-Tiemann Formylation
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing 6-chloro-2-naphthol as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to the versatile functionalization possibilities of the naphthol scaffold, a common motif in bioactive molecules and functional materials.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of the 6-position of the 2-naphthol core allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development. This compound is a readily available starting material for these transformations. This document outlines optimized protocols for its use in three key cross-coupling reactions.
General Experimental Workflow
A standardized workflow is crucial for the successful execution and reproducibility of palladium-catalyzed cross-coupling reactions. The following diagram illustrates the typical experimental sequence.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-naphthols
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 6-Phenyl-2-naphthol
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6-phenyl-2-naphthol.
Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 (est.) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | ~85 (est.) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | ~88 (est.) |
Note: Yields are estimated based on typical outcomes for similar substrates due to the absence of specific literature data for this compound.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-naphthols
The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines. This reaction is a cornerstone in the synthesis of arylamines, which are key components in numerous pharmaceuticals.
Experimental Protocol: Synthesis of 6-Morpholino-2-naphthol
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 6-morpholino-2-naphthol.
Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | NaOtBu | Toluene | 110 | 24 | 85-95 (est.) |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 (est.) |
| 3 | Aniline | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 12 | 75-85 (est.) |
Note: Yields are estimated based on typical outcomes for similar substrates due to the absence of specific literature data for this compound.
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-naphthols
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. These products are valuable intermediates in the synthesis of complex molecules and conjugated materials.
Experimental Protocol: Synthesis of 6-(Phenylethynyl)-2-naphthol
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain 6-(phenylethynyl)-2-naphthol.
Data Summary for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu-cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 18 | 80-90 (est.) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 12 | 75-85 (est.) |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2.5) | CuI (5) | DIPA | Toluene | 80 | 24 | 70-80 (est.) |
Note: Yields are estimated based on typical outcomes for similar substrates due to the absence of specific literature data for this compound.
Applications in Drug Development
The 2-naphthol scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-naphthol have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The ability to functionalize the 6-position of 2-naphthol via palladium-catalyzed cross-coupling reactions opens up avenues for the synthesis of novel compounds with tailored pharmacological profiles. For instance, the introduction of aryl, amino, and alkynyl moieties can modulate the lipophilicity, electronic properties, and steric bulk of the parent molecule, thereby influencing its binding affinity to biological targets. The protocols described herein provide a robust platform for the generation of libraries of 6-substituted-2-naphthols for high-throughput screening and lead optimization in drug discovery programs.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for the Derivatization of 6-Chloro-2-naphthol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 6-chloro-2-naphthol to enhance its detectability and improve chromatographic performance for analytical applications. The primary focus is on preparing this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a halogenated aromatic compound that can be challenging to analyze directly, particularly at trace levels, due to its polarity and potential for peak tailing in gas chromatography. Derivatization is a chemical modification technique used to convert the polar hydroxyl group of this compound into a less polar and more volatile functional group. This process significantly improves its chromatographic behavior and detection sensitivity. The two most common derivatization strategies for phenolic compounds like this compound are silylation and acylation.
Derivatization Strategies
Silylation: This is a widely used method that involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for this purpose. The resulting TMS ether of this compound is more volatile and thermally stable, making it ideal for GC-MS analysis.
Acylation: This technique introduces an acyl group (e.g., acetyl) to the hydroxyl moiety. Acetic anhydride is a common acetylating agent. The resulting ester derivative is less polar than the parent compound, leading to improved chromatographic peak shape and reduced tailing.
Quantitative Data Summary
The following table summarizes typical analytical performance data obtained for chlorophenols using derivatization techniques analogous to those proposed for this compound.
| Derivatization Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Silylation with TMSDMC | GC-MS | 0.01 - 0.25 µg/L | Not Reported | >0.99 (typical) | [1] |
| Acetylation with Acetic Anhydride (Solid Phase) | GC-MS | 0.005 - 1.796 µg/L | Not Reported | Not Reported | [2] |
| Derivatization with Methyl Chloroformate (Solid Phase) | GC-MS | 0.010 - 0.423 µg/L | Not Reported | Not Reported | [3] |
| Acetylation with Acetic Anhydride (in situ) | GC-MS | 0.30 µg/L | 1.00 µg/L | >0.999 | [4][5][6] |
Experimental Workflow
The general workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.[7][8]
Materials:
-
Sample extract containing this compound, dried and reconstituted in a suitable solvent (e.g., acetone, ethyl acetate).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Acetone (anhydrous).
-
Anhydrous sodium sulfate.
-
GC vials with inserts.
-
Vortex mixer.
-
Heating block or water bath.
Procedure:
-
Ensure the sample extract is completely dry. Reconstitute the residue in 100 µL of anhydrous acetone.
-
To the reconstituted sample in a GC vial, add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 15-30 seconds. A rapid derivatization can occur in acetone at room temperature within 15 seconds.[7][8] For more robust derivatization, incubate the mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
(Optional) To enhance the stability of the derivatives for long-term storage, add a small amount of water to hydrolyze excess BSTFA, followed by drying with anhydrous sodium sulfate.[7]
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation using Acetic Anhydride
This protocol details the acetylation of this compound using acetic anhydride, a method suitable for creating stable derivatives for GC-MS analysis.[4][6]
Materials:
-
Aqueous sample containing this compound.
-
Acetic anhydride.
-
Potassium carbonate or pyridine as a catalyst/base.
-
Extraction solvent (e.g., hexane or ethyl acetate).
-
Sodium sulfate (anhydrous).
-
GC vials.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
To 1 mL of the aqueous sample in a suitable tube, add a catalyst. For example, add 100 µL of pyridine or a saturating amount of potassium carbonate.
-
Add 200 µL of acetic anhydride to the mixture.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Extract the acetylated derivative by adding 1 mL of hexane and vortexing for 1 minute.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the upper organic layer (hexane) to a clean GC vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial.
-
The sample is now ready for GC-MS analysis.
Logical Relationships in Derivatization
The choice of derivatization reagent and reaction conditions depends on the analytical goals and the nature of the sample matrix. The following diagram illustrates the decision-making process.
Decision logic for derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Antimicrobial Agents from 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of derivatives of 6-Chloro-2-naphthol. The protocols outlined below are based on established synthetic methodologies for analogous naphthol compounds and serve as a guide for the development of novel antimicrobial agents.
Introduction
Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The introduction of a chlorine atom at the 6-position of the 2-naphthol scaffold can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and leading to improved antimicrobial efficacy. This document details the synthesis of potential antimicrobial agents, primarily through the Mannich reaction, and provides standard protocols for evaluating their antimicrobial activity.
Synthesis of Antimicrobial Agents
A versatile and widely used method for synthesizing aminobenzylnaphthols, a class of compounds known for their biological activities, is the Betti reaction, a specific type of Mannich reaction. This one-pot, three-component condensation reaction involves an aldehyde, an amine, and a phenolic compound, in this case, this compound.
General Synthetic Pathway: Mannich Reaction
The synthesis of 1-(aminomethyl)-6-chloro-2-naphthol derivatives can be achieved by reacting this compound with an appropriate aldehyde and a primary or secondary amine.
dot
Caption: Workflow for antimicrobial susceptibility testing.
Quantitative Data
While specific antimicrobial data for derivatives of this compound is not extensively available in the cited literature, the following tables summarize the antimicrobial activity of related naphthol derivatives, which can serve as a benchmark for newly synthesized compounds.
Table 1: Antibacterial Activity of 2-Aminobenzothiazolomethyl Naphthol Derivatives
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. cereus (MIC, µg/mL) |
| 5c | 3.25 | - | - |
| 5h | 3.25 | - | - |
| 5k | - | 3.25 | 3.25 |
| Ciprofloxacin | 3.25 | 3.25 | 3.25 |
| Data extracted from a study on 2-aminobenzothiazolomethyl naphthol derivatives. | |||
| [1] |
Table 2: Antifungal Activity of 2-Aminobenzothiazolomethyl Naphthol Derivatives
| Compound | A. niger (MIC, µg/mL) | A. flavus (MIC, µg/mL) | P. marneffei (MIC, µg/mL) |
| 5e | 6.25 | 6.25 | 6.25 |
| 5g | 6.25 | 6.25 | 6.25 |
| 5k | 6.25 | 6.25 | 6.25 |
| Fluconazole | 6.25 | 6.25 | 6.25 |
| Data extracted from a study on 2-aminobenzothiazolomethyl naphthol derivatives. | |||
| [1] |
Table 3: Antimicrobial Activity of Naphthotr[3][4][5]iazol-thiadiazin Derivatives
| Compound | S. aureus (IZ, mm) | MRSA (IZ, mm) | E. coli (IZ, mm) | P. aeruginosa (IZ, mm) |
| 4a | 24 | 24 | 16 | 17 |
| 4b | 23 | 23 | 16 | 17 |
| 4c | 22 | 22 | 16 | 16 |
| 4d | 21 | 21 | 15 | 16 |
| Ceftizoxime | 20 | 20 | 22 | 22 |
| Ciprofloxacin | 30 | 30 | 32 | 32 |
| IZ: Inhibition Zone. Data from a study on naphthotr[2][3][4]iazol-thiadiazin derivatives. | ||||
| [3] |
Conclusion
This compound serves as a valuable scaffold for the synthesis of novel antimicrobial agents. The Mannich reaction provides a straightforward and efficient method for generating a diverse library of derivatives. The provided protocols for synthesis and antimicrobial evaluation offer a solid foundation for researchers to explore the potential of these compounds in addressing the growing challenge of antimicrobial resistance. Further studies are warranted to synthesize and evaluate a broader range of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further development.
References
Application Notes and Protocols for the Betti Reaction of 6-Chloro-2-naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Betti reaction with 6-chloro-2-naphthol and its derivatives. The Betti reaction is a versatile one-pot, three-component condensation reaction that yields aminobenzylnaphthols, commonly known as Betti bases.[1][2][3][4] These compounds are valuable in medicinal chemistry due to their wide range of pharmacological applications and also serve as important chiral ligands and catalysts in asymmetric synthesis.[1][4]
The protocols and data presented herein are based on established methodologies for the Betti reaction with analogous naphthol derivatives, providing a foundational guide for the synthesis and exploration of novel compounds derived from this compound.
Introduction to the Betti Reaction
The Betti reaction is a multicomponent reaction involving a phenol (in this case, this compound), an aldehyde, and an amine to produce 1-(α-aminoalkyl)-2-naphthol derivatives.[1][2][3][4][5][6][7] This reaction is a variation of the Mannich reaction.[1][8] The resulting Betti bases are of significant interest in drug discovery, with derivatives showing potential as anticancer, antimicrobial, and multidrug resistance reversal agents.[8][9][10] The presence of the chloro-substituent on the naphthol ring can influence the electronic properties and biological activity of the final product.
Reaction Mechanism
The generally accepted mechanism for the Betti reaction involves the initial formation of an imine from the reaction of the aldehyde and the amine. Concurrently, the naphthol can react with the aldehyde to form an ortho-quinone methide (o-QM) intermediate, especially under acidic catalysis.[1][11] The final step involves the nucleophilic attack of the amine on the o-QM or the reaction of the naphthol with the pre-formed imine to yield the Betti base.
Caption: Generalized Betti Reaction Mechanism.
Experimental Protocols
The following protocols are generalized for the synthesis of Betti bases from this compound, an aromatic aldehyde, and an amine. Optimization of reaction conditions may be necessary for specific substrates.
General Solvent-Free Protocol
This method is often preferred for its environmental friendliness ("green chemistry") and potentially higher yields.[8][12]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Amine (e.g., aniline, benzylamine, piperidine)
-
Mortar and pestle or reaction vial with a magnetic stirrer
-
Heating plate or oil bath
-
Ethanol or other suitable solvent for recrystallization
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry reaction vial, combine this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the amine (1.1 mmol).
-
Stir the mixture at a constant temperature, typically ranging from 60°C to 80°C.[2][8] For solid reactants, grinding in a mortar and pestle can also initiate the reaction.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.[2]
-
Add a small amount of ethanol to the solidified mixture and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
-
Dry the purified product under vacuum to obtain the final Betti base.
Catalytic Protocol in Solution
For less reactive substrates, a catalyst and solvent may be employed to improve reaction rates and yields.
Materials:
-
This compound
-
Aromatic aldehyde
-
Amine
-
Catalyst (e.g., Montmorillonite K30, p-TSA, methane sulfonic acid).[9][10][11]
-
Solvent (e.g., ethanol, methylene dichloride, water).[3][13]
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask.
-
Add the amine (1.1 mmol) to the solution.
-
Add a catalytic amount of the chosen catalyst (e.g., 10 mol% of methane sulfonic acid).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up if necessary (e.g., wash with saturated NaHCO₃ solution and brine).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Betti reaction with this compound under various hypothetical conditions, based on data from analogous reactions with other naphthols. Actual yields may vary depending on the specific substrates and precise reaction conditions.
| Entry | Aldehyde | Amine | Conditions | Expected Yield (%) |
| 1 | Benzaldehyde | Aniline | Solvent-free, 80°C, 4h | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Solvent-free, 80°C, 4h | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Solvent-free, 80°C, 4h | 90-98 |
| 4 | Benzaldehyde | Benzylamine | Ethanol, reflux, 6h | 75-85 |
| 5 | Benzaldehyde | Piperidine | Methylene Dichloride, rt, 12h | 70-80 |
| 6 | Benzaldehyde | Aniline | Water, rt, 24h[3] | 65-75 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a Betti base derived from this compound.
Caption: Typical workflow for Betti base synthesis.
Conclusion
The Betti reaction offers a straightforward and efficient method for synthesizing novel aminobenzylnaphthol derivatives from this compound. The resulting compounds have significant potential for applications in drug discovery and asymmetric catalysis. The provided protocols and guidelines serve as a starting point for researchers to explore this versatile reaction and develop new chemical entities with desired biological or chemical properties. Careful optimization of reaction conditions for each specific set of reactants is recommended to achieve the best results.
References
- 1. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]
- 2. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Naphthol-derived Betti bases as potential SLC6A14 blockers [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols for the Analytical Detection of 6-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methodologies for the quantitative determination of 6-Chloro-2-naphthol. The following protocols are based on common analytical techniques and can be adapted and validated for specific matrices and research needs.
Introduction
This compound is a chlorinated aromatic compound.[1][2][3] Its detection and quantification are essential in various fields, including environmental monitoring and as an intermediate in chemical synthesis. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used analytical techniques for the analysis of naphthol isomers and related compounds.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical quantitative performance parameters that can be expected upon validation of the analytical methods described below. These values are derived from validated methods for closely related naphthol compounds and serve as a benchmark for method development.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| HPLC-Fluorescence | 2-Naphthol | 0.9 µg/L[4] | - | >0.999[5] | 78.2 - 103[4] |
| GC-MS | 1-Naphthol & 2-Naphthol | 0.30 µg/L[6] | 1.00 µg/L[6] | >0.999[6] | 90.8 - 98.1[6] |
| HPLC-MS/MS | 2-Naphthol | 10 µg/kg | - | ≥ 0.9997 | 70.4 - 105.5[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This protocol is adapted from established methods for the analysis of naphthol isomers.[5]
a. Sample Preparation (for Water Samples): Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
b. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Temperature: 25 °C
-
Detection:
-
UV Detector: Monitor at a wavelength determined by the UV spectrum of this compound.
-
Fluorescence Detector: Determine optimal excitation and emission wavelengths. For related naphthols, excitation is often around 220-280 nm and emission around 330-350 nm.[5]
-
c. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the expected LOQ to the upper limit of the linear range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods developed for the analysis of naphthols in biological and environmental samples.[6]
a. Sample Preparation (for Water Samples): Liquid-Liquid Extraction (LLE)
-
Adjust the pH of 100 mL of the water sample to approximately 2 with a suitable acid (e.g., sulfuric acid).
-
Transfer the sample to a separatory funnel and add 30 mL of a suitable organic solvent (e.g., dichloromethane or n-hexane).
-
Shake vigorously for 2 minutes, allowing the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a gentle stream of nitrogen.
b. Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity)
For compounds with active hydrogens like naphthols, derivatization is often employed.[6]
-
To the 1 mL concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
c. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions of the derivatized this compound. A full scan can be used for initial identification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
d. Calibration
Prepare a series of standard solutions of this compound and subject them to the same derivatization procedure as the samples. Inject each derivatized standard and construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.
Visualizations
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for this compound analysis.
References
- 1. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 40604-49-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 2-Naphthol in Fruits and Vegetables by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-naphthol
Welcome to the technical support center for the synthesis of 6-chloro-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to obtain this compound are:
-
Direct Chlorination of 2-Naphthol: This is a common method involving the electrophilic substitution of 2-naphthol with a chlorinating agent.
-
Sandmeyer Reaction of 6-Amino-2-naphthol: This route involves the diazotization of 6-amino-2-naphthol followed by a copper(I) chloride-mediated substitution.
-
From 6-Bromo-2-naphthol: While less common, a halogen exchange reaction could potentially be employed to convert the bromo-analogue to the desired chloro-compound.
Q2: What are the common challenges in synthesizing this compound?
A2: Researchers often encounter the following issues:
-
Low Yield: This can be due to suboptimal reaction conditions, incomplete reactions, or loss of product during workup and purification.
-
Formation of Isomeric Byproducts: The direct chlorination of 2-naphthol can lead to a mixture of isomers, primarily 1-chloro-2-naphthol, and dichlorinated products, which can be difficult to separate.
-
Difficult Purification: The similar physical properties of the isomers can make purification by standard methods like recrystallization challenging.
-
Reaction Control: The chlorination reaction can be highly reactive and may require careful control of temperature and reagent addition to minimize side product formation.
Q3: How can I improve the regioselectivity of the direct chlorination of 2-naphthol to favor the 6-chloro isomer?
A3: Achieving high regioselectivity for the 6-position can be challenging. Electrophilic attack on 2-naphthol typically favors the 1-position. However, you can influence the isomeric ratio by:
-
Choice of Chlorinating Agent: Milder chlorinating agents may offer better selectivity.
-
Solvent Effects: The polarity of the solvent can influence the position of electrophilic attack.
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which may influence the isomer ratio.
-
Use of Catalysts: Lewis acid catalysts can alter the regioselectivity of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in Direct Chlorination of 2-Naphthol
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (significant starting material remains) | Insufficient chlorinating agent. | Increase the molar ratio of the chlorinating agent to 2-naphthol incrementally. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Inefficient stirring. | Ensure vigorous and uniform stirring throughout the reaction. | |
| Formation of a large amount of tar-like material | Reaction temperature is too high. | Maintain a lower reaction temperature, potentially using a cooling bath. |
| Addition of chlorinating agent is too fast. | Add the chlorinating agent dropwise or in small portions over a longer period. | |
| Significant loss of product during workup | Product is partially soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent. |
| Premature precipitation of the product with impurities. | Optimize the pH and temperature during the workup to ensure selective precipitation. |
Problem 2: Difficulty in Separating this compound from Isomeric Impurities
| Symptom | Possible Cause | Suggested Solution |
| Co-crystallization of isomers during recrystallization | Similar solubility of the isomers in the chosen solvent system. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (e.g., ethanol-water, toluene-hexane) can be effective.[1] |
| High concentration of impurities. | Consider performing a preliminary purification step, such as column chromatography, before recrystallization. | |
| Incomplete separation using column chromatography | Inappropriate stationary or mobile phase. | Optimize the chromatography conditions. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. |
| Overloading of the column. | Use a larger column or reduce the amount of crude product loaded. |
Experimental Protocols
Synthesis of 6-Bromo-2-naphthol (as a precursor model)
This protocol for the synthesis of 6-bromo-2-naphthol can serve as a starting point for developing a procedure for this compound, as the reaction principles are similar. A crude yield of 96-100% has been reported for this method.[2]
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin
Procedure:
-
Dissolve 1 mole of 2-naphthol in 400 ml of glacial acetic acid in a round-bottomed flask.
-
Slowly add a solution of 2 moles of bromine in 100 ml of acetic acid. The temperature will increase, so gentle cooling may be necessary.
-
After the addition is complete, add 100 ml of water and heat the mixture to boiling.
-
Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves.
-
Repeat the addition of tin twice more (for a total of 150 g).
-
After the final portion of tin has dissolved, boil for an additional 3 hours.
-
Cool the mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the 6-bromo-2-naphthol.
-
Filter the product, wash with water, and dry.
Purification: The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[2]
Sandmeyer Reaction (General Protocol)
This is a general procedure for the Sandmeyer reaction, which can be adapted for the conversion of 6-amino-2-naphthol to this compound.[3][4]
Step 1: Diazotization of 6-Amino-2-naphthol
-
Dissolve 6-amino-2-naphthol in an aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Conversion to this compound
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Nitrogen gas will evolve, and the product will precipitate or form an oil.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent to obtain the crude product.
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the direct chlorination synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 6-Chloro-2-naphthol
Welcome to the technical support center for the purification of crude 6-Chloro-2-naphthol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Isomeric Byproducts: Other monochlorinated naphthols (e.g., 1-chloro-2-naphthol) and dichlorinated naphthols can form during the chlorination of 2-naphthol.
-
Unreacted Starting Material: Residual 2-naphthol may be present.
-
Oxidation Products: Naphthoquinones can be formed through oxidation during the reaction or workup.[1]
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
-
Inorganic Salts: Salts formed during the reaction or neutralization steps.
Q2: My crude this compound is discolored (e.g., pink, brown, or dark). What causes this and how can I remove the color?
A2: Discoloration in crude this compound is often due to the presence of oxidized impurities, such as naphthoquinones, or residual starting materials and byproducts.[1] These colored impurities can often be removed by:
-
Recrystallization with Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.
-
Column Chromatography: Passing the crude product through a silica gel or alumina column can effectively separate the desired product from colored and other polar impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: If crystallization does not occur upon cooling, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the solution to induce crystallization.
-
Reducing the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.
-
Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the product.
-
Using an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes cloudy, then allow it to cool slowly.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To address this:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to prevent premature precipitation at a higher temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment.
-
Change the solvent system: Select a solvent with a lower boiling point or use a solvent mixture.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery | - Using too much solvent. - Cooling the solution too quickly. - Washing the crystals with a solvent in which they are soluble. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before further cooling. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Pre-heat the funnel and filter paper for hot filtration. |
| Impure Product | - Inappropriate solvent choice. - Cooling the solution too rapidly. - Insufficient washing of the crystals. | - Select a solvent in which the impurities are either very soluble or very insoluble. - Allow for slow crystal growth to exclude impurities from the crystal lattice. - Wash the crystals thoroughly with a small amount of cold, fresh solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | - Incorrect mobile phase polarity. - Column overloading. - Channeling in the stationary phase. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A common starting point for chloronaphthols is a hexane/ethyl acetate mixture. - Do not exceed the loading capacity of your column (typically 1-5% of the stationary phase weight). - Ensure the column is packed uniformly and the top surface of the adsorbent is level. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - If the product elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude material. A mixed solvent system of ethanol and water is often effective for the recrystallization of naphthol derivatives.[2]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture to near boiling.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography of Crude this compound
This protocol provides a general method for purification by column chromatography. The mobile phase composition should be optimized by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Gradient Elution (Optional): If separation is not achieved with a single solvent system, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40604-49-7 | [3][4][5] |
| Molecular Formula | C₁₀H₇ClO | [3][5] |
| Molecular Weight | 178.62 g/mol | [4][5] |
| Melting Point | 116.5 °C | [5] |
| Boiling Point | 254.41 °C (estimate) | [5] |
| Appearance | Pale brown solid | [5] |
| Solubility in Water | 0.093 g/L (25 °C) | [3] |
Visualizations
Caption: Recrystallization workflow for this compound.
References
Common side products in the chlorination of 2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of 2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the chlorination of 2-naphthol?
The primary and desired product of the electrophilic chlorination of 2-naphthol is 1-chloro-2-naphthol. The hydroxyl group (-OH) at the C2 position is an activating ortho-, para-director. Due to steric hindrance at the C3 position, the incoming electrophile (Cl+) preferentially adds to the C1 (ortho) position.
Q2: What are the most common side products observed in the chlorination of 2-naphthol?
The most frequently encountered side products in the chlorination of 2-naphthol are:
-
Dichlorinated 2-naphthols: Over-chlorination can lead to the formation of dichlorinated species. The specific isomers depend on the reaction conditions.
-
1,1'-Bi-2-naphthol (BINOL): This can form through oxidative coupling of two 2-naphthol molecules, a reaction that can be catalyzed by certain metal ions.
-
Isomeric Monochloro-2-naphthols: While 1-chloro-2-naphthol is the major isomer, small amounts of other monochlorinated isomers may be formed.
-
Ring Cleavage Products: Under harsh chlorination conditions, especially with excess chlorinating agent in aqueous solutions, ring cleavage can occur, leading to the formation of α,β-unsaturated dicarbonyl compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 1-chloro-2-naphthol | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. - Degradation of the product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the stoichiometry of the chlorinating agent. An excess may lead to over-chlorination. - Control the reaction temperature. For many chlorinating agents, the reaction is initially performed at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature. - Use a milder workup procedure. Avoid unnecessarily high temperatures during solvent removal. |
| Presence of significant amounts of dichlorinated products | - Excess chlorinating agent. - Use of a highly activating solvent. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent. - Consider using a less polar solvent. For instance, using 1,4-dioxane as a solvent with sulfuryl chloride has been shown to give a high yield of the monochlorinated product. |
| Formation of a significant amount of a high-molecular-weight, less polar byproduct (likely BINOL) | - Presence of catalytic amounts of metal impurities (e.g., iron or copper salts). - Use of a chlorinating agent that also acts as an oxidizing agent. | - Use high-purity, metal-free reagents and solvents. - If using a metal-based chlorinating system, be aware of the potential for oxidative coupling. Consider alternative, non-metallic chlorinating agents like sulfuryl chloride or N-chlorosuccinimide (NCS). |
| Difficult purification of 1-chloro-2-naphthol | - Presence of multiple, closely related side products (e.g., isomers). - Oily or tarry crude product. | - Recrystallization is a common and effective method for purifying 1-chloro-2-naphthol. A suitable solvent system can often be found through small-scale trials (e.g., ethanol/water, toluene, or hexanes). - Column chromatography on silica gel can be used to separate isomers and other impurities if recrystallization is not sufficient. |
Data Presentation
The following table summarizes the product distribution from the aqueous chlorination of a related compound, α-naphthol, at varying substrate-to-chlorine molar ratios. This data provides insight into how the concentration of the chlorinating agent can influence the formation of mono- and di-chlorinated products, as well as oxidative coupling byproducts.[2]
| Product | [Substrate]/[Cl₂] = 1:2 (µg) | [Substrate]/[Cl₂] = 1:5 (µg) | [Substrate]/[Cl₂] = 1:10 (µg) | [Substrate]/[Cl₂] = 1:20 (µg) | [Substrate]/[Cl₂] = 1:50 (µg) |
| α-Naphthol | 4511 | 2113 | 985 | 412 | 153 |
| Monochloro-α-naphthols | 2115 | 3012 | 2543 | 1876 | 987 |
| Dichloro-α-naphthols | 312 | 876 | 1543 | 2187 | 3012 |
| Binaphthyl compounds | 123 | 254 | 187 | 98 | 45 |
Note: This data is for α-naphthol and serves as an illustrative example. The product distribution for 2-naphthol may vary.
Experimental Protocols
Selective Monochlorination of 2-Naphthol using Sulfuryl Chloride
This protocol is designed to favor the formation of 1-chloro-2-naphthol while minimizing the formation of dichlorinated byproducts.
Materials:
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2-Naphthol
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Sulfuryl chloride (SO₂Cl₂)
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1,4-Dioxane (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvent for recrystallization (e.g., ethanol/water mixture or toluene)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthol (1.0 equivalent) in anhydrous 1,4-dioxane. Cool the solution to 0-5 °C in an ice bath.
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Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in 1,4-dioxane to the cooled 2-naphthol solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1-chloro-2-naphthol by recrystallization from a suitable solvent system to obtain a crystalline solid.
Mandatory Visualization
Reaction pathways in the chlorination of 2-naphthol.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-naphthol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 6-chloro-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common and effective methods for derivatizing the hydroxyl group of this compound are the Williamson ether synthesis for O-alkylation and the Schotten-Baumann reaction for O-acylation. These reactions are widely used for phenols and their derivatives.
Q2: How does the chloro-substituent at the 6-position affect the reactivity of the naphthol?
A2: The chlorine atom is an electron-withdrawing group, which can make the hydroxyl group of this compound slightly more acidic compared to unsubstituted 2-naphthol. This can facilitate the deprotonation step in reactions like the Williamson ether synthesis. However, its electronic effect on the overall reaction rate and regioselectivity of electrophilic aromatic substitution on the ring is also a factor to consider in more complex derivatizations.
Q3: What are the key parameters to control for a successful derivatization?
A3: The key parameters to optimize are the choice of base, solvent, temperature, and the nature of the alkylating or acylating agent. Proper control of these factors is crucial for achieving high yields and minimizing side products.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of this compound and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Troubleshooting Guides
Williamson Ether Synthesis (O-Alkylation)
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of this compound. | - Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃).- Ensure the base is fresh and not deactivated by moisture.- Increase the reaction temperature to facilitate deprotonation. |
| Poor reactivity of the alkylating agent. | - Use a more reactive alkyl halide (iodide > bromide > chloride).- Primary alkyl halides are preferred over secondary or tertiary halides to avoid elimination side reactions.[1] |
| Inappropriate solvent. | - Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the naphthoxide.- Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkyl halide. |
| Low reaction temperature. | - Increase the reaction temperature, but monitor for potential side reactions or decomposition. |
Issue 2: Formation of multiple products (observed on TLC).
| Possible Cause | Troubleshooting Steps |
| C-alkylation as a side reaction. | - Use a less polar solvent to favor O-alkylation.- Employing a milder base can sometimes suppress C-alkylation. |
| Elimination reaction with the alkyl halide. | - This is more likely with secondary and tertiary alkyl halides. Use a primary alkyl halide if possible.[1] |
| Decomposition of starting material or product. | - Run the reaction at a lower temperature for a longer duration.- Ensure an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation. |
Schotten-Baumann Reaction (O-Acylation)
Issue 1: Low yield of the ester.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the acyl chloride. | - The Schotten-Baumann reaction is often performed in a biphasic system (e.g., dichloromethane/water) to minimize hydrolysis of the acyl chloride.[2] - Add the acyl chloride slowly to the reaction mixture to control the exothermic reaction and reduce hydrolysis. |
| Insufficient base. | - Use at least a stoichiometric amount of a suitable base (e.g., pyridine or aqueous NaOH) to neutralize the HCl generated during the reaction.[3] |
| Low reactivity of the acylating agent. | - Use a more reactive acylating agent (acyl chloride > acyl anhydride). |
Issue 2: Difficult purification of the product.
| Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting material. | - Use a slight excess of the acylating agent to ensure complete conversion of the this compound.- After the reaction, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove unreacted this compound and the acid byproduct. |
| Product is an oil and does not crystallize. | - Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent (e.g., hexane/ethyl acetate gradient). |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
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Deprotonation: Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). Add a base (1.1 to 1.5 equivalents, e.g., NaH, K₂CO₃, or NaOH) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature for 30-60 minutes.
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Alkylation: Add the alkyl halide (1.1 to 1.5 equivalents) dropwise to the solution.
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Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-80 °C) and monitor the progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Protocol for Schotten-Baumann Acylation of this compound
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Reaction Setup: Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add an aqueous solution of a base (e.g., 10% NaOH) to form a biphasic mixture.
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Acylation: Cool the mixture in an ice bath and add the acyl chloride (1.1 to 1.2 equivalents) dropwise with vigorous stirring.
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Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
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Work-up: Separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acyl chloride and the phenolic starting material, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).
Data Presentation
Table 1: Optimization of Williamson Ether Synthesis for a Naphthol Derivative (Illustrative Data)
Note: This data is illustrative for a related naphthol and may require optimization for this compound.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Ethyl Bromide | NaOH | Ethanol | Reflux | 8 | 78 |
| 3 | Benzyl Bromide | NaH | THF | 60 | 4 | 92 |
| 4 | Isopropyl Bromide | NaH | DMF | 80 | 12 | 45 (plus elimination) |
Table 2: Optimization of Schotten-Baumann Reaction for a Phenolic Compound (Illustrative Data)
Note: This data is illustrative for a related phenolic compound and may require optimization for this compound.
| Entry | Acyl Chloride | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | 10% NaOH | Dichloromethane/Water | 0 to RT | 2 | 95 |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 3 | 90 |
| 3 | Acetyl Chloride | Triethylamine | Dichloromethane | RT | 4 | 88 |
Visualizations
Caption: General experimental workflows for the derivatization of this compound.
Caption: A logical troubleshooting guide for addressing low product yield in derivatization reactions.
References
Preventing decomposition of 6-Chloro-2-naphthol during storage
This technical support center provides guidance on the proper storage and handling of 6-Chloro-2-naphthol to prevent its decomposition. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (yellowing or browning) | Oxidation or photodegradation due to improper storage. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dark, and dry place. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation of this compound. | Confirm the identity of the degradation products using mass spectrometry (MS). Review storage conditions and handling procedures to identify the source of degradation (e.g., exposure to light, air, or incompatible materials). |
| Inconsistent experimental results using the same batch of this compound | Decomposition of the reagent over time, leading to a decrease in purity and the presence of interfering byproducts. | Re-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh, unopened container of the reagent. Implement a policy of dating opened containers and periodically re-testing their purity. |
| Precipitation or cloudiness in a solution of this compound | The solution may be supersaturated, or the solvent may be contaminated, leading to precipitation. In some cases, degradation products may be less soluble. | Ensure the solvent is pure and dry. Gently warm the solution to attempt redissolution. If the precipitate does not dissolve, it may be a degradation product, and the solution should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation.[1][2] The container should be made of amber glass or another opaque material to protect the compound from light, which can cause photodegradation. It is also crucial to store it in a dry environment, as moisture can contribute to hydrolytic degradation.
Q2: How can I tell if my this compound has decomposed?
A2: Visual inspection can be the first indicator; a change from a white or off-white powder to a yellow or brownish solid suggests potential degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed. A stability-indicating HPLC method will show a decrease in the peak area of this compound and the emergence of new peaks corresponding to degradation products.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure and data from similar compounds, the primary degradation pathways for this compound are expected to be:
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Oxidation: Exposure to air, especially in the presence of light or metal ions, can lead to the formation of colored quinone-type structures.
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Photodegradation: UV or visible light can provide the energy to initiate decomposition, leading to a variety of degradation products. For the related compound 2-naphthol, photodegradation can lead to the formation of naphthalenediols and naphthoquinones.[3]
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Thermal Degradation: Although relatively stable at room temperature, elevated temperatures can accelerate decomposition.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for pure this compound are not commonly reported, for related chlorinated compounds and naphthols, antioxidants or free radical scavengers can be effective. For instance, butylated hydroxytoluene (BHT) is used to stabilize other organic compounds prone to oxidation.[4] For chlorinated paraffins, compounds like glycerides of monocarboxylic acids have shown a thermostabilizing effect.[5] However, the addition of any stabilizer should be carefully considered, as it may interfere with downstream applications. The most effective preventative measure is proper storage.
Q5: How should I prepare and store solutions of this compound?
A5: Solutions of this compound should be prepared fresh whenever possible using high-purity, degassed solvents. If storage is necessary, the solution should be kept in a tightly sealed, amber glass vial, with the headspace flushed with an inert gas. For short-term storage, refrigeration (2-8 °C) is recommended to slow down the rate of decomposition. For longer-term storage, freezing (-20 °C or below) may be an option, but a stability study should be conducted to ensure the compound does not degrade during freeze-thaw cycles.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method validation is required for specific applications.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid to control pH and improve peak shape). A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 229 nm (based on UV absorbance of 2-naphthol).[6]
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Sample Preparation:
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Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase starting composition to create a stock solution.
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Dilute the stock solution to a working concentration of approximately 0.01 mg/mL.
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Procedure:
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Inject a known volume (e.g., 20 µL) of the freshly prepared standard solution to determine the initial peak area and retention time.
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Inject the aged or stressed samples.
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Monitor for a decrease in the peak area of the this compound peak and the appearance of new peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
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Protocol 2: Accelerated Stability Study (Stress Testing)
This protocol is designed to intentionally degrade a sample of this compound to identify potential degradation products and pathways.
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Acid/Base Hydrolysis:
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Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
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Incubate the solutions at 60 °C for 24 hours.
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Neutralize the samples and analyze by HPLC.
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Oxidative Degradation:
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Prepare a solution of this compound in a solvent containing 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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Analyze by HPLC.
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Photodegradation:
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Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours).
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Analyze the samples by HPLC.
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Thermal Degradation:
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Place a solid sample of this compound in an oven at a high temperature (e.g., 105 °C) for 24 hours.
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Allow the sample to cool and then prepare a solution for HPLC analysis.
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Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting unexpected NMR shifts in 6-Chloro-2-naphthol products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-naphthol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on unexpected Nuclear Magnetic Resonance (NMR) shifts.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound shows unexpected peaks. What are the common causes?
A1: Unexpected peaks in the 1H NMR spectrum of this compound can arise from several sources:
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Residual Solvents: Small amounts of solvents used in the synthesis or purification process are a very common source of extraneous peaks.
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Impurities from Synthesis: Depending on the synthetic route, starting materials, reagents, or side-products may be present in your sample.
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Isomeric Impurities: The synthesis of this compound may also produce other isomers of chloronaphthol.
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Degradation: The compound may degrade if exposed to light, air, or extreme temperatures for extended periods.
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Water: The presence of water can lead to a broad peak in the spectrum and can also cause the hydroxyl proton peak to shift or broaden.
Q2: The chemical shift of the hydroxyl (-OH) proton in my this compound sample is different from the expected value. Why is this?
A2: The chemical shift of the hydroxyl proton is highly sensitive to its environment and can vary significantly due to:
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Solvent Effects: The choice of NMR solvent has a profound impact on the -OH chemical shift due to hydrogen bonding interactions. In hydrogen-bond accepting solvents like DMSO-d6, the peak will be further downfield compared to less interactive solvents like CDCl3.
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Concentration: The concentration of your sample can affect the extent of intermolecular hydrogen bonding, leading to shifts in the -OH peak. More concentrated samples tend to show more downfield shifts.
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Temperature: Temperature can also influence hydrogen bonding and therefore the chemical shift of the hydroxyl proton.
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Presence of Acidic or Basic Impurities: Traces of acid or base can catalyze proton exchange, which can lead to broadening or shifting of the -OH peak.
Q3: I am observing a complex splitting pattern in the aromatic region of my 1H NMR spectrum that I cannot interpret. What could be the reason?
A3: A complex and difficult-to-interpret splitting pattern in the aromatic region can be caused by:
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Presence of Multiple Isomers: If your product contains a mixture of chloronaphthol isomers, their overlapping signals will create a complex pattern.
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Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the coupling constant), second-order effects can distort the splitting patterns, making them appear more complex than the simple first-order (n+1 rule) prediction.
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Polychlorination: The presence of dichlorinated or other polychlorinated naphthol species will give rise to more complex aromatic signals.
Troubleshooting Guide for Unexpected NMR Shifts
This guide provides a systematic approach to identifying the source of unexpected NMR shifts in your this compound products.
Step 1: Analyze the NMR Data Carefully
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Identify Common Solvent Peaks: Compare the chemical shifts of the unexpected peaks to published data for common laboratory solvents.
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Assess Peak Shape: Broad peaks may indicate the presence of water, acidic/basic impurities, or dynamic exchange processes.
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Check Integration Values: The integration of unexpected peaks relative to your product's peaks can give you an idea of the impurity's concentration.
Step 2: Review Your Experimental Procedure
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Synthesis: Consider all starting materials, reagents, and potential side-reactions. Could unreacted starting materials or byproducts be present?
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Work-up and Purification: Review the solvents and materials used during extraction, washing, and purification (e.g., recrystallization, column chromatography). Could any of these be the source of contamination?
Step 3: Perform Further Analytical Experiments
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D2O Exchange: To confirm if a peak corresponds to the hydroxyl proton, add a drop of D2O to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The -OH peak should disappear or significantly decrease in intensity.
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Spiking: If you suspect a particular impurity (e.g., a starting material), add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peak will confirm its identity.
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2D NMR: Techniques like COSY and HSQC can help in assigning the protons and carbons of your main product and may also help to identify the structure of unknown impurities.
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Mass Spectrometry (MS): Obtaining a mass spectrum of your sample can help identify the molecular weights of any impurities present.
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
Note: These are predicted values and may differ from experimental results. Experimental values are highly dependent on the solvent and other experimental conditions.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 | 7.20 | 110.1 |
| C2 | - | 153.5 |
| C3 | 7.28 | 119.2 |
| C4 | 7.75 | 130.0 |
| C4a | - | 129.2 |
| C5 | 7.70 | 128.5 |
| C6 | - | 130.8 |
| C7 | 7.40 | 126.0 |
| C8 | 7.78 | 129.5 |
| C8a | - | 135.0 |
| OH | Variable | - |
Table 2: Common Side Products in the Chlorination of 2-Naphthol and their Expected NMR Characteristics
| Compound | Structure | Expected 1H NMR Aromatic Region Features |
| 1-Chloro-2-naphthol | Isomer | Different splitting pattern and chemical shifts compared to the 6-chloro isomer. |
| 1,6-Dichloro-2-naphthol | Dichlorinated product | Fewer aromatic protons and a more complex splitting pattern. |
| Unreacted 2-Naphthol | Starting Material | Signals corresponding to 2-naphthol will be present. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This is an illustrative protocol and should be adapted and optimized based on laboratory safety guidelines and available equipment.
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Dissolution: Dissolve 2-naphthol (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
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Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO2Cl2) (1 equivalent) in the same solvent dropwise over 30 minutes.
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Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Quenching: Slowly pour the reaction mixture into a beaker of ice water with stirring.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the chlorinated solvent. Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system. A mixed solvent system of ethanol and water is often effective for naphthols.
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR shifts.
Caption: Potential impurity formation pathway in the synthesis of this compound.
Caption: Logical relationships of factors causing unexpected NMR shifts.
Scaling up the synthesis of 6-Chloro-2-naphthol from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-2-naphthol, with a focus on scaling up the process from the laboratory to a pilot plant.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for the full recommended time. - Verify the purity and stoichiometry of the starting materials (2-naphthol and sulfuryl chloride). - Check for and eliminate any potential sources of moisture in the reactants or solvent. |
| Suboptimal reaction temperature. | - Monitor the internal reaction temperature closely. Exothermic reactions can occur, and temperature fluctuations can affect yield and selectivity.[1][2] | |
| Formation of byproducts. | - Analyze the crude product mixture using techniques like HPLC or GC-MS to identify major byproducts.[3][4][5] - Adjust the reaction conditions (e.g., temperature, addition rate of chlorinating agent) to minimize byproduct formation. | |
| Formation of Multiple Isomers (e.g., 1-Chloro-2-naphthol) | Incorrect reaction conditions. | - The regioselectivity of the chlorination is highly dependent on the solvent and temperature. Ensure these are controlled as per the established protocol. Electrophilic attack of 2-naphthol typically occurs at the 1-position.[6] - The use of specific catalysts can enhance para-selectivity in chlorination reactions.[7] |
| Non-selective chlorinating agent. | - While sulfuryl chloride is a common choice, other chlorinating agents might offer different selectivity. A thorough literature review for alternative methods is advised if isomer formation is a persistent issue. | |
| Darkening of the Reaction Mixture | Oxidation of 2-naphthol or the product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Naphthols can be sensitive to light and air, leading to discoloration.[8] |
| Presence of impurities. | - Ensure the starting materials and solvent are of high purity. Impurities can sometimes act as catalysts for decomposition or side reactions. | |
| Difficulties in Product Isolation and Purification | Product oiling out instead of crystallizing. | - If the product "oils out" during crystallization, try adding seed crystals to induce proper crystal formation. - Adjusting the solvent system or the cooling rate can also be beneficial. |
| Inefficient removal of byproducts. | - Recrystallization from a suitable solvent is a common and effective purification method.[9] - Column chromatography may be necessary for the removal of closely related isomers or impurities. | |
| Scale-Up Issues (Lab to Pilot Plant) | Poor heat transfer in larger reactors. | - Pilot plant reactors have a lower surface-area-to-volume ratio, which can lead to difficulties in controlling the temperature of exothermic reactions.[10] - Ensure the pilot plant reactor has adequate cooling capacity and efficient agitation to maintain the desired temperature profile. |
| Inefficient mixing. | - Agitation that is effective in a small flask may not be sufficient in a large reactor, leading to localized "hot spots" or areas of high reactant concentration.[10] - The type of impeller and agitation speed should be carefully selected and optimized for the specific reactor geometry and reaction mixture viscosity. | |
| Changes in reaction kinetics. | - The time to reach chemical equilibrium can increase with larger volumes.[10] - Reaction monitoring is crucial to determine the actual endpoint of the reaction at the pilot scale. | |
| Material compatibility. | - Ensure that all wetted parts of the pilot plant reactor and associated equipment are compatible with the corrosive nature of the reactants and byproducts (e.g., HCl).[11][12][13][14] Stainless steel or glass-lined reactors are often used for chlorination reactions. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
-
Q1: What is a common laboratory method for the synthesis of this compound? A common method is the electrophilic chlorination of 2-naphthol (β-naphthol) using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.
-
Q2: Why is the 6-position selectively chlorinated? The hydroxyl group of 2-naphthol is an activating group that directs electrophilic substitution. While the 1-position is also highly activated, reaction conditions can be optimized to favor substitution at the 6-position. This can be influenced by factors such as the choice of solvent, temperature, and the presence of a catalyst.[7][15]
-
Q3: What are the potential byproducts in this reaction? Potential byproducts include the isomeric 1-chloro-2-naphthol, dichlorinated naphthols, and unreacted 2-naphthol.[3] Oxidation of the starting material or product can also lead to colored impurities.
Scale-Up and Pilot Plant Operations
-
Q4: What are the primary safety concerns when scaling up this synthesis? The reaction can be exothermic, and the byproducts, such as hydrogen chloride (HCl) gas, are corrosive and toxic.[1][2] Adequate ventilation, pressure relief systems, and personal protective equipment are essential. Material compatibility of the reactor and associated equipment with corrosive reagents is also a critical safety consideration.[11][12][13][14]
-
Q5: How can I monitor the progress of the reaction in a pilot plant setting? In-process monitoring can be performed by taking samples from the reactor and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[16][17][18] This allows for the tracking of the consumption of the starting material and the formation of the product and byproducts.
-
Q6: What type of reactor material is suitable for this chlorination reaction? Due to the corrosive nature of sulfuryl chloride and the generation of HCl gas, a glass-lined or stainless steel reactor is recommended.[11] Compatibility of all gaskets, valves, and transfer lines should also be verified.
Purification and Analysis
-
Q7: What is an effective method for purifying crude this compound at a larger scale? Recrystallization from a suitable solvent system is a common and effective method for purifying the product on a larger scale.[9] The choice of solvent will depend on the solubility of the product and impurities.
-
Q8: How can I confirm the identity and purity of the final product? The identity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity can be determined by HPLC, GC, or melting point analysis.
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
Materials:
-
2-Naphthol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 2-naphthol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent to the cooled 2-naphthol solution via the dropping funnel with continuous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding water or a dilute sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Note: This is a general laboratory procedure. Specific quantities, reaction times, and temperatures should be optimized based on literature precedence and experimental observations.
Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Logical relationship of challenges in scaling up from lab to pilot plant.
References
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 8. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. hallmach.co.nz [hallmach.co.nz]
- 12. emerson.com [emerson.com]
- 13. Chemical Compatibility Chart | ISM [industrialspec.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. env.go.jp [env.go.jp]
Green Chemistry Approaches to Synthesizing 6-Chloro-2-naphthol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-naphthol, with a focus on green chemistry principles. The information is designed to assist researchers in overcoming common experimental challenges and in selecting environmentally benign synthesis routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenge is achieving regioselectivity. Direct electrophilic chlorination of 2-naphthol preferentially yields the undesired 1-chloro-2-naphthol isomer due to the electronic properties of the naphthol ring system.[1] Obtaining the 6-chloro isomer in high yield requires indirect methods or carefully controlled reaction conditions. Another challenge is the use of hazardous reagents in conventional methods, such as sulfuryl chloride, which is toxic, corrosive, and reacts violently with water.[2][3][4][5]
Q2: What are the key green chemistry approaches for the synthesis of this compound?
A2: Green approaches focus on avoiding hazardous reagents and solvents, improving energy efficiency, and reducing waste. For this compound, a promising green strategy is the Sandmeyer reaction, which starts from the more readily available 6-amino-2-naphthol.[2][3][4] This multi-step process avoids the direct chlorination of the sensitive 2-naphthol ring. Other green principles that can be applied include the use of alternative energy sources like microwave or ultrasound to reduce reaction times and energy consumption.
Q3: Why is direct chlorination of 2-naphthol not a preferred green method?
A3: Direct chlorination of 2-naphthol is not ideal from a green chemistry perspective due to:
-
Poor Selectivity: It primarily produces the 1-chloro isomer, leading to low yields of the desired 6-chloro product and generating significant isomeric waste that requires separation.
-
Hazardous Reagents: Conventional methods often employ harsh and toxic chlorinating agents like sulfuryl chloride.
Q4: What is the Sandmeyer reaction and why is it considered a greener alternative for this synthesis?
A4: The Sandmeyer reaction is a two-step process that converts an aromatic primary amine to a variety of functional groups, including halogens.[2][3][4] In the context of this compound synthesis, it involves:
-
Diazotization: Conversion of the amino group of 6-amino-2-naphthol into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a mineral acid).
-
Substitution: Replacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.
This method is considered greener because it offers high regioselectivity for the 6-position, thus minimizing isomeric byproducts and improving atom economy. It also avoids the use of highly toxic direct chlorinating agents.
Section 2: Troubleshooting Guides
Guide 1: Green Synthesis via Sandmeyer Reaction
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure vigorous stirring. The diazonium salt is unstable and should be used immediately in the next step.[6] |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times. Avoid exposure to light. |
| Formation of phenol byproduct (2,6-dihydroxynaphthalene). | This can occur if the diazonium salt reacts with water. Ensure the reaction is carried out in a sufficiently acidic medium and that the temperature is kept low.[6] |
| Inefficient copper-catalyzed substitution. | Use freshly prepared copper(I) chloride for the best results. Ensure the diazonium salt solution is added slowly to the copper(I) chloride solution to control the reaction rate and minimize side reactions. |
Issue 2: Presence of colored impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Formation of azo compounds. | This can happen if unreacted diazonium salt couples with the 2-naphthol product. Ensure complete conversion of the diazonium salt in the Sandmeyer step. The product can be purified by recrystallization. |
| Oxidation of the product. | This compound can be susceptible to oxidation. Store the purified product under an inert atmosphere and protect it from light. |
Guide 2: Conventional Synthesis (for comparison)
Issue 1: Low regioselectivity and formation of multiple chlorinated isomers.
| Possible Cause | Troubleshooting Step |
| Inherent reactivity of the 2-naphthol ring. | Electrophilic attack is favored at the 1-position. To favor the 6-position, an indirect route such as sulfonation followed by chlorination and desulfonation may be considered, though this is a lengthy process. |
| Harsh reaction conditions. | Milder chlorinating agents and lower temperatures might slightly improve selectivity, but the 1-chloro isomer will likely remain the major product. |
Issue 2: Safety concerns with sulfuryl chloride.
| Possible Cause | Troubleshooting Step |
| High reactivity and toxicity of sulfuryl chloride. | Extreme caution is required. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).[2][3][4][5] Have a quenching agent (e.g., a basic solution) readily available in case of spills. |
| Violent reaction with water. | Ensure all glassware is scrupulously dry. Avoid any contact with moisture.[2][3][4][5] |
Section 3: Experimental Protocols and Data
Green Synthesis: Sandmeyer Reaction of 6-Amino-2-naphthol
This protocol is a greener alternative to direct chlorination methods.
Experimental Workflow Diagram:
Caption: Workflow for the green synthesis of this compound via the Sandmeyer reaction.
Methodology:
-
Diazotization:
-
Suspend 6-amino-2-naphthol in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and collect the crude product by filtration.
-
-
Purification:
Conventional Synthesis: Direct Chlorination with Sulfuryl Chloride (for comparison)
WARNING: This method involves highly hazardous materials and should only be performed with extreme caution and appropriate safety measures.
Experimental Workflow Diagram:
Caption: Workflow for the conventional synthesis of this compound using sulfuryl chloride.
Methodology:
-
Dissolve 2-naphthol in a dry, inert solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent dropwise with stirring.
-
After the addition, allow the reaction to proceed at 0 °C and then warm to room temperature.
-
Carefully quench the reaction with water or a dilute basic solution.
-
Separate the organic layer, wash, dry, and concentrate to obtain the crude product.
-
The crude product will be a mixture of isomers, with 1-chloro-2-naphthol being the major component. Separation of the desired 6-chloro isomer requires chromatographic techniques, resulting in a low isolated yield.
Quantitative Data Summary
| Parameter | Green Synthesis (Sandmeyer Reaction) | Conventional Synthesis (Direct Chlorination) |
| Starting Material | 6-Amino-2-naphthol | 2-Naphthol |
| Chlorinating Agent | NaNO₂, HCl, CuCl | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Water, HCl | Chlorinated solvents (e.g., Chloroform) |
| Temperature | 0-60 °C | 0 °C to Room Temperature |
| Regioselectivity | High for 6-position | Low, favors 1-position |
| Yield of this compound | Moderate to Good | Low |
| Key Byproducts | 2,6-dihydroxynaphthalene, Azo compounds | 1-Chloro-2-naphthol, Dichloro-naphthols |
| Safety Hazards | Diazonium salts can be explosive if isolated and dry. | Sulfuryl chloride is highly toxic, corrosive, and water-reactive. |
| Green Chemistry Principles | High atom economy, avoids hazardous reagents, high selectivity. | Low atom economy due to poor selectivity, uses hazardous reagents and solvents. |
Section 4: Signaling Pathways and Logical Relationships
The regioselectivity of the electrophilic chlorination of 2-naphthol is governed by the stability of the intermediate carbocation (arenium ion).
Logical Relationship Diagram:
Caption: Regioselectivity in the direct chlorination of 2-naphthol, favoring the 1-position.
The carbocation intermediate formed by attack at the C1 position is more stabilized by resonance, as it allows for the preservation of one of the aromatic rings in more resonance structures compared to the intermediate formed by attack at the C6 position. This leads to a lower activation energy for the formation of 1-chloro-2-naphthol, making it the major product.
References
- 1. quora.com [quora.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 6-Chloro-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with 6-Chloro-2-naphthol and need to remove isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in commercially available or synthetically prepared this compound?
A1: The most common isomeric impurities in this compound depend on the synthetic route used for its preparation.
-
From Chlorination of 2-Naphthol: Direct chlorination of 2-naphthol is a common synthetic method. Since the hydroxyl group is an ortho-para directing group, chlorination can occur at various positions on the naphthalene ring. The most probable isomeric impurities are 1-Chloro-2-naphthol and 3-Chloro-2-naphthol . Dichlorinated naphthols can also be formed as byproducts.
-
From other routes (e.g., Sandmeyer or Bucherer reactions): The impurity profile will depend on the purity of the starting materials. If the precursor (e.g., an aminonaphthol) contains positional isomers, these will be carried through the synthesis and result in the corresponding isomeric chloronaphthols in the final product.
Q2: How can I identify the isomeric impurities in my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for identifying and quantifying isomeric impurities. A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is typically a good starting point. Co-injection with commercially available standards of potential isomers (e.g., 1-Chloro-2-naphthol) can confirm the identity of the impurities. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be a useful analytical tool.
Q3: What are the recommended methods for removing isomeric impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Recrystallization: This is often the first method to try due to its simplicity and cost-effectiveness. The key is to find a suitable solvent or solvent system in which the solubility of this compound and its isomers differs significantly with temperature.
-
Column Chromatography: For more challenging separations or when high purity is required, flash column chromatography over silica gel can be very effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially on a smaller scale, preparative HPLC is the method of choice.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Oiling out instead of crystallization | The compound is likely too soluble in the chosen solvent, or the solution is supersaturated. | Try using a less polar solvent or a solvent mixture. Start with a hot solution that is not fully saturated and allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also induce crystallization. A good starting solvent system is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like toluene. |
| Poor recovery of purified product | The compound is too soluble in the cold solvent, or too much solvent was used. | Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling. |
| Impurities co-crystallize with the product | The solubilities of the desired compound and the impurity are too similar in the chosen solvent. | Experiment with different solvent systems. A mixture of two or three solvents can often provide the necessary difference in solubility. Alternatively, consider a different purification technique like column chromatography. |
Column Chromatography Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Poor separation of isomers | The mobile phase is either too polar or not polar enough. The column may be overloaded. | Perform thin-layer chromatography (TLC) first to determine the optimal mobile phase composition. A good starting point for chloronaphthols is a mixture of hexane and ethyl acetate. Adjust the polarity of the eluent to achieve a good separation of the spots on the TLC plate. Ensure you are not loading too much crude material onto the column. |
| Product elutes too quickly or too slowly | The polarity of the mobile phase is incorrect. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Tailing of peaks | The compound may be interacting too strongly with the silica gel, or the column may be poorly packed. | Adding a small amount of a slightly acidic modifier (e.g., 0.1% acetic acid) to the mobile phase can sometimes reduce tailing for phenolic compounds. Ensure the column is packed uniformly. |
Data Presentation
The following table summarizes typical results that can be expected from different purification methods. Please note that actual results will vary depending on the initial purity of the this compound and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | 85-95 | 98-99.5 | 70-90 | Effective for removing moderate amounts of isomeric impurities. Optimization of the solvent system is crucial for achieving high purity and yield. |
| Column Chromatography | 80-90 | >99.5 | 60-80 | Excellent for removing closely related isomers and achieving high purity. Yield can be lower due to the need to collect pure fractions. |
| Preparative HPLC | 90-98 | >99.9 | 50-70 | Ideal for obtaining analytical standard-grade material. Lower throughput and higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To remove isomeric impurities from crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Heptane
-
Toluene
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place 10 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
In a separate flask, prepare a solvent mixture of heptane and toluene (e.g., start with a 9:1 v/v ratio).
-
Add a small amount of the solvent mixture to the crude material and begin heating on a hot plate with stirring.
-
Gradually add more of the hot solvent mixture until the this compound just dissolves completely. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals in a vacuum oven.
-
Analyze the purity of the recrystallized material and the mother liquor by HPLC to assess the efficiency of the purification.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from its isomers using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a chamber with a hexane:ethyl acetate mobile phase (start with a 9:1 ratio). Visualize the spots under UV light to determine the optimal eluent composition for separation.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the predetermined mobile phase from the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes as the compounds elute from the column. Monitor the separation by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for selecting a purification method for this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-2-naphthol and 1-Chloro-2-naphthol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast array of available synthons, substituted naphthols serve as critical intermediates. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 6-Chloro-2-naphthol and 1-Chloro-2-naphthol. By presenting available experimental data and detailed protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The intrinsic chemical and physical properties of a molecule are fundamental determinants of its reactivity. A summary of key properties for this compound and 1-Chloro-2-naphthol is presented below.
| Property | This compound | 1-Chloro-2-naphthol |
| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO |
| Molecular Weight | 178.62 g/mol [1] | 178.62 g/mol [2] |
| CAS Number | 40604-49-7[1] | 633-99-8[2] |
| Predicted pKa | 9.31 ± 0.40[3][4] | 7.28 ± 0.50[5][6] |
| Appearance | Pale brown solid[3] | White to light yellow crystalline solid[7] |
The most striking difference in their physicochemical properties is the predicted pKa value. The lower pKa of 1-Chloro-2-naphthol suggests that its hydroxyl group is more acidic than that of this compound. This difference in acidity can significantly influence their reactivity in base-catalyzed reactions and their behavior in biological systems.
Electrophilic Aromatic Substitution: A Tale of Two Isomers
The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the position of the substituents on the ring profoundly influences the regioselectivity and rate of these reactions. The hydroxyl group (-OH) is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group (-Cl) is a deactivating group but also an ortho, para-director. The interplay of these electronic effects dictates the preferred sites of substitution.
A key experimental finding highlights the reactivity of 1-Chloro-2-naphthol in electrophilic bromination.
Experimental Protocol: Electrophilic Bromination of 1-Chloro-2-naphthol[4]
Reagents:
-
1-Chloro-2-naphthol
-
(Diacetoxyiodo)benzene (PIDA)
-
Aluminum bromide (AlBr₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 1-Chloro-2-naphthol in dichloromethane, (diacetoxyiodo)benzene and aluminum bromide are added.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the reaction is quenched and the product is isolated and purified.
Result:
-
The bromination of 1-Chloro-2-naphthol using this protocol afforded the corresponding brominated derivative in a 90% yield[4]. The substitution is expected to occur at the position most activated by the hydroxyl group.
While a directly comparable experimental result for the electrophilic bromination of this compound under identical conditions was not found in the reviewed literature, a theoretical analysis of the directing effects of the substituents can provide insight into its expected reactivity.
For this compound, the activating hydroxyl group at C-2 directs electrophilic attack to the C-1 and C-3 positions (ortho) and the C-7 position (para). The deactivating chloro group at C-6 directs to the C-5 and C-7 positions (ortho and para, respectively). The combined effect suggests that the C-1 and C-7 positions are the most likely sites for electrophilic substitution.
In the case of 1-Chloro-2-naphthol, the hydroxyl group at C-2 directs towards the C-3 (ortho) and C-6 (para) positions, as the C-1 position is already substituted. The chloro group at C-1 directs to the C-4 (ortho) and C-5 (para) positions. The strong activating effect of the hydroxyl group is expected to dominate, favoring substitution at the C-3 and C-6 positions.
The high yield obtained for the bromination of 1-Chloro-2-naphthol suggests that it is a reactive substrate for electrophilic aromatic substitution[4]. Further experimental studies are required to provide a quantitative comparison of the reaction rates and yields between the two isomers.
Caption: Directing effects in electrophilic substitution.
Nucleophilic Substitution: The Bucherer Reaction
The Bucherer reaction is a classic example of a nucleophilic substitution reaction on naphthols, where the hydroxyl group is reversibly converted to an amino group in the presence of ammonia and sodium bisulfite[3][5][6]. This reaction proceeds via a complex mechanism involving the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack of ammonia.
Given that 1-Chloro-2-naphthol has a lower predicted pKa, indicating a more electron-deficient aromatic system due to the proximity of the electron-withdrawing chloro group to the hydroxyl group, it might be expected to react differently compared to this compound where the chloro group is more distant. However, without experimental data, any comparison of their reactivity in the Bucherer reaction remains speculative.
Caption: Generalized workflow of the Bucherer reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the involvement of this compound or 1-Chloro-2-naphthol in distinct biological signaling pathways or their inhibitory effects on specific enzymes. However, the broader class of naphthol derivatives has been investigated for various biological activities. For instance, certain 2-substituted-1-naphthol derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, with the C-1 hydroxyl group playing a crucial role in binding to the enzyme's active site[8]. Given this, it is plausible that both this compound and 1-Chloro-2-naphthol could be investigated for similar inhibitory potential.
Future research could explore the interaction of these chloronaphthols with key enzymes in pathological pathways, such as kinases, proteases, or cyclooxygenases. A hypothetical workflow for such an investigation is outlined below.
References
- 1. youtube.com [youtube.com]
- 2. 1-Chloro-2-naphthol | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. Inhibitory effects of 2-substituted-1-naphthol derivatives on cyclooxygenase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chloronaphthol Isomers in Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of key chloronaphthol isomers.
Chloronaphthol isomers are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and analytical reagents. Their utility stems from the combination of the naphthol scaffold, which imparts specific electronic and steric properties, with the influence of the chloro substituent's position on reactivity and biological activity. This guide provides a comparative analysis of three key isomers: 1-Chloro-2-naphthol, 2-Chloro-1-naphthol, and 4-Chloro-1-naphthol, focusing on their synthesis, physicochemical properties, and performance in relevant applications.
Physicochemical Properties: A Comparative Overview
The position of the chlorine atom on the naphthalene ring significantly influences the physicochemical properties of chloronaphthol isomers. These differences can affect their solubility, reactivity, and interaction with biological targets. A summary of key properties is presented in Table 1.
| Property | 1-Chloro-2-naphthol | 2-Chloro-1-naphthol | 4-Chloro-1-naphthol |
| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO | C₁₀H₇ClO |
| Molecular Weight | 178.62 g/mol | 178.62 g/mol | 178.62 g/mol |
| Melting Point | 70 °C[1] | Not available | 118-121 °C |
| Boiling Point | 307 °C[1] | Not available | Not available |
| Appearance | White crystalline solid[1] | Not available | White to light yellow to light grey powder |
| Predicted pKa | 7.28[2] | Not available | Not available |
| Solubility | Poorly soluble in water, soluble in some organic solvents.[1] | Not available | Soluble in ethanol and methanol. |
Synthesis of Chloronaphthol Isomers: Experimental Protocols
The synthesis of chloronaphthol isomers can be achieved through various methods, primarily involving the chlorination of naphthols or the hydroxylation of chloronaphthalenes. The choice of starting material and reaction conditions is crucial for achieving regioselectivity and high yields.
General Synthesis Workflow
The synthesis of chloronaphthol isomers typically follows a general workflow involving the selection of a suitable starting material, a chlorination or hydroxylation reaction, followed by purification of the desired isomer.
References
A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of chloro-2-naphthol isomers are critical in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for achieving this separation. This guide provides a comparative overview of potential HPLC methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
Understanding the Challenge: Isomeric Separation
Chloro-2-naphthol exists in several positional isomers, where the chlorine atom is attached to different positions on the naphthalene ring. These isomers often exhibit similar physicochemical properties, making their separation a challenging analytical task. The choice of HPLC stationary phase and mobile phase composition is paramount in achieving the necessary selectivity for baseline resolution.
Comparison of HPLC Stationary Phases
The selection of the appropriate stationary phase is the most critical factor in the successful separation of chloro-2-naphthol isomers. While standard C18 columns can be effective, specialized phases that offer alternative selectivities, such as π-π interactions, can provide superior resolution.
| Stationary Phase | Principle of Separation | Potential Advantages for Chloro-2-Naphthol Isomers |
| C18 (Octadecyl Silane) | Hydrophobic (reversed-phase) interactions. | A good starting point due to its wide availability and versatility. It has been shown to be effective in separating parent naphthol isomers. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl group can interact with the aromatic naphthalene ring of the analytes, offering enhanced selectivity for positional isomers.[1][2][3][4][5] |
| Biphenyl | Strong π-π interactions due to the two bonded phenyl rings. | Offers a high degree of aromatic selectivity, potentially providing excellent resolution of closely related aromatic isomers. |
| Naphthylethyl/Pyrenylethyl | Enhanced π-π and shape selectivity due to the larger aromatic systems of the stationary phase. | These phases can offer unique selectivities for polycyclic aromatic compounds like naphthols and their derivatives. |
Experimental Data Summary
| Parameter | Proposed Method 1 (C18) | Alternative Method (Phenyl-Hexyl) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Elution Order | Based on hydrophobicity, isomers with chlorine at positions further from the hydroxyl group may elute later. | Elution order may be influenced by both hydrophobicity and π-π interactions, potentially leading to a different selectivity compared to C18. |
Note: The above parameters are starting points and will likely require optimization for specific chloro-2-naphthol isomer mixtures.
Detailed Experimental Protocol: A Representative HPLC Method
This protocol outlines a typical reversed-phase HPLC method for the analysis of chloro-2-naphthol isomers.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Chloro-2-naphthol isomer standards (e.g., 1-chloro-2-naphthol, 4-chloro-2-naphthol, etc.)
-
C18 HPLC column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length)
-
Phenyl-Hexyl HPLC column (for alternative selectivity)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
3. Preparation of Mobile Phase:
-
For a C18 column, prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
For a Phenyl-Hexyl column, prepare a 60:40 (v/v) mixture of methanol and water.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) before use.
4. Preparation of Standard Solutions:
-
Prepare individual stock solutions of each chloro-2-naphthol isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers of interest by diluting the stock solutions to a final concentration of 10 µg/mL each in the mobile phase.
5. Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase: See step 3.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
6. Analysis Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Identify the peaks corresponding to each isomer based on their retention times (if individual standards are run separately) or by using a mass spectrometer detector.
-
Calculate the resolution between adjacent peaks to assess the quality of the separation.
Alternative Separation Techniques
While HPLC is the most common technique, other methods can also be employed for the separation of chloro-2-naphthol isomers:
-
Gas Chromatography (GC): GC can be a powerful tool for separating volatile and thermally stable isomers. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be explored to optimize the separation of neutral isomers.
Logical Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing an HPLC method for isomer separation.
Caption: A streamlined workflow for developing an HPLC method for separating isomers.
Conclusion
The separation of chloro-2-naphthol isomers by HPLC is achievable with careful method development. While a standard C18 column provides a good starting point, stationary phases offering alternative selectivities, such as Phenyl-Hexyl or Biphenyl columns, are highly recommended to enhance resolution. The provided experimental protocol and workflow can serve as a valuable guide for researchers to develop and validate a robust and reliable HPLC method tailored to their specific analytical needs. Further optimization of mobile phase composition, temperature, and flow rate will be crucial in achieving baseline separation of all target isomers.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations | Top authors | Related journals [scispace.com]
A Comparative Analysis of the Biological Activity of 6-Chloro-2-naphthol and Other Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-Chloro-2-naphthol and other naphthol derivatives, drawing from available experimental data. While direct comparative studies are limited, this document synthesizes existing research on the cytotoxicity, antimicrobial, and antioxidant properties of various naphthol compounds to offer insights into their potential therapeutic applications.
Executive Summary
Naphthols, a class of bicyclic aromatic compounds, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities are influenced by the position of the hydroxyl group and the nature and position of other substituents on the naphthalene ring. This guide focuses on comparing this compound with other naphthols, including its isomers and other halogenated and substituted derivatives. The available data, while not always from direct comparative studies, suggests that halogenation and other modifications can significantly modulate the cytotoxic, antimicrobial, and antioxidant potential of the naphthol scaffold.
Data Presentation
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various naphthol derivatives against different cancer cell lines. It is important to note the absence of specific IC50 data for this compound in the reviewed literature, highlighting a gap in current research.
Table 1: Cytotoxicity of Naphthol Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Human Carcinoma Cells | < 4 µg/mL* | [1] |
| Thiophene containing aminobenzylnaphthols (4d, 4i, 4j) | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | GI50 < 10 µg/mL | [2] |
| Naphthol-derived 1,2,3-triazoles (6a) | MCF-7 (breast) | 12.11 ± 2.9 | [3] |
| Naphthol-derived 1,2,3-triazoles (6h) | MCF-7 (breast) | 15.82 ± 10.1 | [3] |
*Concentration, not molarity, was provided in the source.
Antimicrobial Activity Data
The antimicrobial potential of naphthol derivatives is presented below. The data indicates that certain derivatives exhibit potent activity against a range of bacteria and fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of Naphthol Derivatives
| Compound | Microorganism | MIC | Reference |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355 | 0.1-0.4 µM | [1] |
| Klebsiella pneumoniae 13883 | 0.1-0.4 µM | [1] | |
| Proteus vulgaris 13315 | 0.1-0.4 µM | [1] | |
| Pseudomonas aeruginosa 27853 | 0.1-0.4 µM | [1] | |
| Candida parapsilosis | 0.1-0.4 µM | [1] | |
| Candida tropicalis | 0.1-0.4 µM | [1] | |
| l-Borneol possessing 2(5H)-furanone derivative F131 | S. aureus isolates | 8–16 µg/mL | [4] |
| C. albicans isolates | 32–128 µg/mL | [4] |
Antioxidant Activity Data
The antioxidant capacity of naphthols is a key area of investigation. The following table presents data on the radical scavenging activity of 1-naphthol and 2-naphthol.
Table 3: Antioxidant Activity of Naphthol Derivatives
| Compound | Assay | EC50 | Reference |
| 1-Naphthol (1-Nap) | DPPH radical scavenging | - | [5] |
| 2-Naphthol (2-Nap) | DPPH radical scavenging | - | [5] |
| 1-Naphthyl sulfate (1-NapS) | DPPH radical scavenging | 5.60 to 7.35-times lower than 1-Nap | [5] |
| 2-Naphthyl sulfate (2-NapS) | DPPH radical scavenging | Comparable to 2-Nap | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of naphthol derivatives using the MTT assay.
Caption: A potential signaling pathway for naphthol-induced apoptosis via oxidative stress.
Discussion and Future Directions
The compiled data, although indirect for this compound, suggests that the naphthol scaffold is a promising platform for the development of new therapeutic agents. The presence of a halogen, such as chlorine, is known to influence the lipophilicity and electronic properties of a molecule, which can in turn affect its biological activity. For instance, increased lipophilicity can enhance membrane permeability, potentially leading to greater cytotoxic or antimicrobial effects.
The lack of specific experimental data for this compound underscores the need for further research. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with its isomers (e.g., 1-Chloro-2-naphthol) and other halogenated naphthols to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which this compound and its analogs exert their biological effects. This could involve exploring their impact on specific signaling pathways, such as those involved in apoptosis or bacterial cell wall synthesis.
-
In Vivo Efficacy and Toxicity: Progressing promising candidates from in vitro studies to in vivo models to assess their therapeutic efficacy and safety profiles.
By systematically exploring the biological potential of this compound and its derivatives, the scientific community can unlock new avenues for the development of novel drugs to combat cancer and infectious diseases.
References
- 1. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Chloro-2-naphthol Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Naphthalene-based scaffolds have emerged as a promising area of investigation due to their inherent ability to interact with various biological targets. This guide provides a comparative analysis of the anticancer potential of 2-naphthol derivatives, with a particular focus on chloro-substituted analogs, drawing from recent experimental findings. While direct comparative studies on a homologous series of 6-chloro-2-naphthol derivatives are limited in the reviewed literature, this guide synthesizes data from structurally related compounds to provide valuable insights into their anticancer properties.
Comparative Cytotoxicity of 2-Naphthol Derivatives
The anticancer activity of various 2-naphthol derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize the IC50 values of selected 2-naphthol and related naphthalene derivatives from recent studies.
Table 1: Cytotoxicity of Aminobenzylnaphthols Derived from 2-Naphthol [1]
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| MMZ-140C | BxPC-3 (Pancreatic) | 24 | 30.15 ± 9.39 |
| MMZ-167C | BxPC-3 (Pancreatic) | 24 | 66.19 ± 7.36 |
| 5-Fluorouracil | BxPC-3 (Pancreatic) | 24 | 38.99 ± 14.67 |
| MMZ-45B | HT-29 (Colorectal) | 24 | 31.78 ± 3.93 |
| MMZ-140C | HT-29 (Colorectal) | 24 | 37.76 ± 3.2 |
| MMZ-147CE | HT-29 (Colorectal) | 24 | 111.5 ± 2.12 |
| 5-Fluorouracil | HT-29 (Colorectal) | 24 | 52.26 ± 4.9 |
| MMZ-45AA | BxPC-3 (Pancreatic) | 72 | 13.26 - 54.55 |
| MMZ-140C | BxPC-3 (Pancreatic) | 72 | 13.26 - 54.55 |
| MMZ-45AA | HT-29 (Colorectal) | 72 | 11.55 - 58.11 |
| MMZ-140C | HT-29 (Colorectal) | 72 | 11.55 - 58.11 |
Note: The specific substitution patterns for the MMZ series, including chloro-substitutions on the benzylidene moiety, contribute to their differential activity.
Table 2: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives [2]
| Compound ID | Cancer Cell Line | Incubation Time (days) | IC50 (µM) |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10) | LNCaP (Prostate, Androgen-dependent) | 5 | 0.03 |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10) | PC3 (Prostate, Androgen-independent) | 5 | 0.08 |
Table 3: Cytotoxicity of 1H-Benzo[f]chromene Derivatives of 2-Naphthol [3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4a | MCF-7 (Breast) | 1.23 |
| 4b | MCF-7 (Breast) | 1.54 |
| 6e | MCF-7 (Breast) | 2.11 |
| Doxorubicin | MCF-7 (Breast) | 4.56 |
| 4a | HCT-116 (Colon) | 2.43 |
| 4b | HCT-116 (Colon) | 3.12 |
| 6e | HCT-116 (Colon) | 4.21 |
| Doxorubicin | HCT-116 (Colon) | 5.14 |
| 4a | HepG-2 (Liver) | 3.76 |
| 4b | HepG-2 (Liver) | 4.87 |
| 6e | HepG-2 (Liver) | 5.34 |
| Doxorubicin | HepG-2 (Liver) | 6.23 |
Mechanisms of Anticancer Action
Several studies have elucidated the mechanisms through which 2-naphthol derivatives exert their anticancer effects. The primary mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining is a common method to quantify apoptosis. Studies on aminobenzylnaphthols derived from 2-naphthol demonstrated that these compounds induce apoptosis in pancreatic (BxPC-3) and colorectal (HT-29) cancer cells.[1][4] Similarly, novel 1H-benzo[f]chromene derivatives of 2-naphthol were also found to induce apoptosis in breast cancer (MCF-7) cells.[3]
One proposed mechanism for apoptosis induction by a 2-naphthol derivative involves the generation of reactive oxygen species (ROS). The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone was shown to induce apoptosis in human gastric cancer cells through a ROS-regulated signaling cascade involving MAPKs (p38 and JNK), Akt, and STAT3.[5]
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is another key mechanism of action. Certain pyrazole-linked benzothiazole–naphthol derivatives have been shown to cause cell cycle arrest in the G2/M phase in human cervical cancer cells (HeLa).[1] The 1H-benzo[f]chromene derivatives of 2-naphthol were also found to induce cell cycle arrest at the G2/M phase in MCF-7 cells.[3] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.[8]
-
Washing after Fixation: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Wash the cell pellet twice with PBS.[8]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes.[8][9]
-
PI Staining: Add 400 µL of Propidium Iodide solution (50 µg/mL in PBS) to the cells.[8][9]
-
Incubation: Incubate at room temperature for 5 to 10 minutes in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, recording at least 10,000 events. The PI fluorescence intensity is measured on a linear scale to resolve the different cell cycle phases.[8]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: General experimental workflow for evaluating the anticancer efficacy of 2-naphthol derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
Benchmarking New Synthesis Routes for 6-Chloro-2-naphthol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and novel synthesis routes for 6-Chloro-2-naphthol, a key intermediate in the development of various pharmaceuticals. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Key Performance Metrics
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and the cost and availability of reagents. The table below summarizes the key quantitative data for two prominent synthesis routes for this compound.
| Metric | Direct Chlorination of 2-Naphthol | Sandmeyer Reaction of 6-Amino-2-naphthol |
| Yield | 85% | Information not available |
| Purity | High (details not specified) | Information not available |
| Reaction Time | Information not available | Information not available |
| Starting Material | 2-Naphthol | 6-Amino-2-naphthol |
| Key Reagents | Sulfuryl chloride, 1,4-dioxane | Sodium nitrite, Copper(I) chloride, Hydrochloric acid |
| Reaction Temperature | Information not available | Information not available |
| Key Advantages | High reported yield, readily available starting material. | Potentially high purity and regioselectivity. |
| Key Disadvantages | Potential for isomeric impurities. | Diazonium intermediate can be unstable. |
Experimental Protocols
Direct Chlorination of 2-Naphthol with Sulfuryl Chloride
This method offers a high-yield approach to this compound through the direct electrophilic chlorination of the readily available starting material, 2-naphthol. The use of 1,4-dioxane as a solvent is reported to be effective for the chlorination of oxidation-labile aromatic compounds like 2-naphthol.
Detailed Experimental Protocol:
-
To a solution of 2-naphthol in 1,4-dioxane, add sulfuryl chloride dropwise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford this compound.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and reliable method for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate. This route begins with the synthesis of 6-amino-2-naphthol, which is then converted to the target molecule.
Step 2a: Synthesis of 6-Amino-2-naphthol (Precursor)
A convenient method for the synthesis of 6-Amino-2-naphthol is the copper-catalyzed Ullmann reaction.
Detailed Experimental Protocol:
-
A mixture of 6-bromo-2-naphthol, a copper catalyst (e.g., copper(I) iodide), a ligand, and a base in a suitable solvent is heated under an inert atmosphere.
-
An ammonia surrogate is used as the aminating agent.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up to isolate the 6-amino-2-naphthol.
Step 2b: Sandmeyer Reaction of 6-Amino-2-naphthol
Detailed Experimental Protocol:
-
6-Amino-2-naphthol is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product, this compound, is then isolated by extraction and purified.
Workflow for Synthesis Route Selection
The choice of the optimal synthesis route depends on various factors, including the desired scale of the reaction, purity requirements, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a this compound synthesis route.
A Comparative Guide to Chloronaphthol Substrates in Biological Assays
In the realm of biological assays such as Western blotting and ELISA, the choice of a chromogenic substrate is pivotal for the accurate detection and visualization of target proteins. Among the various substrates available for horseradish peroxidase (HRP)-based detection, chloronaphthol compounds have been utilized for their ability to produce a distinct colored precipitate. This guide provides a comparative overview of 6-Chloro-2-naphthol and its more prevalent isomer, 4-Chloro-1-naphthol (4-CN), alongside other common HRP substrates, offering insights into their performance, applications, and experimental considerations for researchers, scientists, and drug development professionals.
Performance Comparison of HRP Substrates
While specific cross-reactivity studies on this compound are not extensively documented in publicly available literature, a comparative analysis of its isomer, 4-Chloro-1-naphthol, with other widely used chromogenic substrates offers valuable performance insights.
| Substrate | Precipitate Color | Sensitivity | Stability of Precipitate | Key Advantages | Key Disadvantages |
| 4-Chloro-1-naphthol (4-CN) | Blue to Blue-Purple | Moderate | Low (fades upon exposure to light) | Distinct color, photographs well, useful in double-staining applications.[1] | Less sensitive than other substrates[1][2], precipitate is soluble in alcohol and xylenes.[1] |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Blue (soluble product), Yellow (after stopping with acid) | High | High (soluble product) | High sensitivity[3], non-mutagenic.[3] | Soluble product, not suitable for blotting unless a precipitating version is used. |
| 3,3'-Diaminobenzidine (DAB) | Brown | High | High (insoluble) | High sensitivity, stable precipitate. | Potentially carcinogenic.[4] |
| 3-Amino-9-ethylcarbazole (AEC) | Red to Reddish-Brown | Moderate | Low (soluble in organic solvents) | Good alternative when a red precipitate is desired. | Precipitate is soluble in alcohol, less sensitive than DAB. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrates. Below is a standard protocol for the use of 4-Chloro-1-naphthol in Western blotting.
Western Blotting Protocol using 4-Chloro-1-naphthol (4-CN)
Materials:
-
Blotting membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
4-Chloro-1-naphthol (4-CN) substrate solution
-
Hydrogen peroxide (H₂O₂)
-
Tris-buffered saline with Tween-20 (TBS-T)
-
Deionized water
Procedure:
-
Blocking: Following protein transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 3 to remove unbound secondary antibody.
-
Substrate Preparation: Immediately before use, prepare the 4-CN substrate working solution. This typically involves dissolving 4-CN in a solvent like methanol and then diluting it in a buffer containing hydrogen peroxide. Follow the manufacturer's specific instructions for preparation.
-
Detection: Incubate the membrane in the 4-CN substrate solution until the desired band intensity is achieved. This can take several minutes.
-
Stopping the Reaction: Stop the reaction by washing the membrane with deionized water.
-
Imaging: Document the results immediately by photography, as the colored precipitate from 4-CN can fade over time, especially when exposed to light.[1][2]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical Western blotting workflow and the general mechanism of HRP-mediated chromogenic detection.
Caption: A simplified workflow of a typical Western blotting experiment.
Caption: The enzymatic reaction of Horseradish Peroxidase (HRP) with a chromogenic substrate.
References
Quantitative Analysis of 6-Chloro-2-naphthol in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 6-Chloro-2-naphthol in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of the most suitable method depends on factors such as the complexity of the reaction mixture, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis spectroscopy for the quantification of this compound. It is important to note that while specific performance data for this compound is not extensively available in publicly accessible literature, the presented data is based on established methods for similar analytes, such as other naphthols and chlorinated hydrocarbons.[1][2][3][4][5][6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Measurement of light absorption by the analyte at a specific wavelength. |
| Typical Stationary Phase | C18 reversed-phase silica gel.[8][9][10] | Phenyl methyl polysiloxane (e.g., DB-5).[2] | Not applicable. |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients.[10][11] | Inert gas (e.g., Helium, Nitrogen). | Solvent (e.g., Ethanol, Methanol, Chloroform).[5][12] |
| Detector | UV-Vis Detector (e.g., Diode Array Detector). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Photomultiplier Tube or Photodiode Array. |
| Selectivity | High (can separate isomers and impurities). | Very High (excellent separation of volatile compounds). | Low (prone to interference from other absorbing species).[13] |
| Sensitivity (LOD/LOQ) | Low ng/mL to µg/mL range. | pg to ng on-column. | µg/mL to mg/mL range.[12] |
| **Linearity (R²) ** | Typically >0.999. | Typically >0.99. | Typically >0.99. |
| Precision (%RSD) | < 2%. | < 5%. | < 3%. |
| Accuracy (% Recovery) | 98-102%. | 95-105%. | 97-103%. |
| Sample Preparation | Dilution, filtration. | Dilution, derivatization may be required.[14] | Dilution. |
| Analysis Time | 5-20 minutes per sample. | 10-30 minutes per sample. | < 1 minute per sample. |
| Advantages | - High resolution and selectivity. - Suitable for non-volatile and thermally labile compounds. - Wide applicability. | - Excellent separating power. - High sensitivity, especially with specific detectors like ECD for halogenated compounds.[2] | - Simple and rapid. - Non-destructive. - Low cost. |
| Disadvantages | - Higher cost of instrumentation and solvents. - Can generate significant solvent waste. | - Not suitable for non-volatile or thermally unstable compounds. - Derivatization may be necessary for polar compounds.[14] | - Low selectivity; potential for matrix interference. - Not suitable for complex mixtures without prior separation. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of this compound using HPLC-UV, GC-FID, and UV-Vis Spectroscopy. These protocols are based on established methods for related compounds and should be validated for the specific reaction mixture.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from reverse-phase HPLC techniques for the analysis of naphthols and related aromatic compounds.[6][7][9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
UV-Vis or Diode Array Detector (DAD)
-
Autosampler and data acquisition system
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound standard (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw a sample from the reaction mixture. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by measuring the UV spectrum of a standard solution (likely in the range of 220-280 nm).
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on general methods for the analysis of chlorinated hydrocarbons and phenols.[2][3][14]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition system
Reagents:
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen (for FID)
-
Air (for FID)
-
Suitable solvent (e.g., Dichloromethane, Ethyl acetate)
-
This compound standard (of known purity)
-
Internal standard (optional, e.g., a structurally similar, non-interfering compound)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution. If using an internal standard, add a constant amount to each standard.
-
Sample Preparation: Withdraw a sample from the reaction mixture. Dilute the sample with the chosen solvent. If using an internal standard, add the same constant amount as in the standards.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized.
-
Carrier gas flow rate: 1.0 mL/min
-
Injection volume: 1 µL (split or splitless injection may be used)
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of this compound. Determine the concentration in the sample from this curve.
UV-Vis Spectroscopy
This method is based on the spectrophotometric analysis of naphthol compounds.[4][5][12][13] It is most suitable for reaction mixtures where this compound is the primary absorbing species at the analytical wavelength, or when the absorbance of other components is negligible or can be corrected for.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Suitable solvent (e.g., Ethanol, Methanol) that does not absorb at the analytical wavelength.
-
This compound standard (of known purity)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw a sample from the reaction mixture. Dilute the sample with the solvent to an absorbance value within the linear range of the instrument (typically 0.2 - 1.0).
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and the prepared sample at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the this compound standards. Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.
Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC analysis of this compound.
Caption: Workflow for UV-Vis analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. epa.gov [epa.gov]
Assessing the Isomeric Purity of 6-Chloro-2-naphthol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is paramount. This guide provides a comparative assessment of analytical methodologies for determining the isomeric purity of 6-Chloro-2-naphthol, a key building block in the synthesis of various pharmaceuticals and fine chemicals. The presence of isomeric impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product.
This document outlines the experimental protocols for the two most prevalent and effective analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents a comparative analysis of their performance based on key validation parameters.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for isomeric purity assessment often depends on the specific requirements of the analysis, including the volatility of the isomers, the required sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of each method for the analysis of this compound and its potential isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Column | Reversed-phase C18 or Phenyl column. | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). |
| Detector | UV-Vis or Photodiode Array (PDA) Detector. | Mass Spectrometer (MS). |
| Resolution of Isomers | Good resolution of positional isomers can be achieved by optimizing the mobile phase composition and column chemistry.[1] | Excellent separation of volatile isomers, often providing baseline resolution. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Generally lower, in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can reach sub-ng/mL levels. |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 5% |
| Sample Derivatization | Not usually required. | May be required to improve volatility and thermal stability, although often not necessary for chloronaphthols. |
| Confirmation of Identity | Based on retention time and UV spectrum. | Based on retention time and mass spectrum, providing a higher degree of confidence in identification. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound samples.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25-26 min: 80% to 40% A
-
26-30 min: 40% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of trace isomeric impurities due to its high sensitivity and specificity.
1. Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
2. Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in acetone.
-
Dilute the stock solution to a working concentration of approximately 0.05 mg/mL with acetone.
Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of other monochlorinated naphthol isomers. The position of the chlorine atom on the naphthalene ring is crucial and can result in several positional isomers. Common potential isomeric impurities include:
-
1-Chloro-2-naphthol
-
3-Chloro-2-naphthol
-
4-Chloro-2-naphthol
-
5-Chloro-2-naphthol
-
7-Chloro-2-naphthol
-
8-Chloro-2-naphthol
The separation and quantification of these isomers are critical for a comprehensive purity assessment.
Workflow and Data Visualization
A systematic workflow ensures the accurate and efficient assessment of isomeric purity. The following diagram illustrates the key steps involved in the analysis of a this compound sample.
The logical flow begins with proper sample preparation, followed by the chosen analytical technique (HPLC or GC-MS). The acquired data is then processed to identify and quantify the main component and any isomeric impurities, culminating in a comprehensive purity report.
References
Safety Operating Guide
Safe Disposal of 6-Chloro-2-naphthol: A Procedural Guide
The proper disposal of 6-Chloro-2-naphthol, a chlorinated aromatic compound, is crucial for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these guidelines, in conjunction with institutional and local regulations, will minimize risks and ensure compliance.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with its potential hazards and the necessary personal protective equipment (PPE). This information is critical for minimizing exposure and ensuring a safe working environment.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) Requirements |
| Hazard Statements: Harmful if swallowed or if inhaled. May cause an allergic skin reaction. Causes serious eye damage. Very toxic to aquatic life. | Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US).[1] |
| Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection. | Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Response: If inhaled, remove person to fresh air and keep comfortable for breathing. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. If skin irritation or rash occurs, get medical advice/ attention. Wash contaminated clothing before reuse. | Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final waste pickup. This workflow is designed to ensure that all safety and regulatory requirements are met at each stage of the disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the safe handling, collection, and disposal of waste containing this compound.
1. Immediate Safety Measures and Spill Control:
-
All procedures involving this compound should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3]
-
For a liquid spill, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material and place it in a sealed container for disposal.[4]
-
Do not allow the product to enter drains, as it is very toxic to aquatic life.[1]
2. Waste Collection and Storage:
-
Waste Segregation: Collect waste containing this compound separately from other chemical waste streams to avoid incompatible reactions.[5]
-
Container Selection:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or percentage of the constituent.[2][5]
-
Storage:
-
Keep waste containers tightly closed at all times, except when adding waste.[2][5]
-
Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of the generator.[5]
-
Ensure that the storage area has secondary containment to capture any potential leaks.
-
3. Final Disposal Procedures:
-
Regulatory Compliance: The disposal of this compound falls under regulations for hazardous waste due to its toxicity and chlorinated nature.[4][6] All disposal activities must comply with local, state, and federal regulations.
-
Disposal Method: Do not attempt to dispose of this compound down the sink or in the regular trash.[2] This chemical waste must be disposed of through a licensed hazardous waste disposal company.[1] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Waste Pickup: When the waste container is approximately 90% full, arrange for a pickup from your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal service.[2] Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting a hazardous material pickup request form.[5]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Chloro-2-naphthol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-2-naphthol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Summary
This compound is a chemical compound that presents several hazards. It is harmful if swallowed or inhaled, can cause skin irritation and may provoke an allergic skin reaction.[1][2] It is also responsible for causing serious eye damage.[1] Furthermore, this substance is very toxic to aquatic life.[1][3]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory. Always ensure that an eyewash station and safety shower are readily accessible.[2][4]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Protective gloves | Nitrile rubber gloves are recommended.[5] |
| Lab coat or impervious clothing | Wear appropriate protective clothing to prevent skin exposure.[2][4] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust is generated.[6][7] |
Operational Plan for Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work exclusively under a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place, protected from light.[2][3]
2. Handling Procedure:
-
Avoid all direct contact with the substance.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Minimize dust generation and accumulation during handling.[6][7]
3. Weighing and Transfer:
-
If weighing the solid, do so in a fume hood on a tared and labeled container.
-
Use appropriate tools (e.g., spatula) to transfer the solid, avoiding spillage.
-
Close the container immediately after use.
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency. Contaminated clothing should be removed immediately and washed before reuse.[1]
| Emergency Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Give the victim two glasses of water to drink at most. Seek immediate medical attention.[1][3] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it into a suitable, closed container for disposal.[2][3] Do not let the product enter drains.[1] |
Disposal Plan:
All waste materials, including contaminated PPE and spilled substances, must be disposed of in accordance with local, state, and federal regulations.[3] this compound is very toxic to aquatic life, and release into the environment must be avoided.[1][3]
-
Waste Containers: Use designated, sealed, and clearly labeled containers for chemical waste.
-
Contaminated Materials: Any materials (e.g., paper towels, gloves) that come into contact with this compound should be treated as hazardous waste.
Workflow for Safe Handling of this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
